Bph-715
Description
Properties
IUPAC Name |
[2-(3-decoxypyridin-1-ium-1-yl)-1-phosphonoethyl]-hydroxyphosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO7P2/c1-2-3-4-5-6-7-8-9-13-25-16-11-10-12-18(14-16)15-17(26(19,20)21)27(22,23)24/h10-12,14,17H,2-9,13,15H2,1H3,(H3-,19,20,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJHUOZDBUEKQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=C[N+](=CC=C1)CC(P(=O)(O)O)P(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059677-23-4 | |
| Record name | BPH-715 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059677234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BPH-715 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD43M7UAP4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bph-715: A Dual Inhibitor of Farnesyl and Geranylgeranyl Diphosphate Synthases
An In-depth Technical Guide on the Core Mechanism of Action
Bph-715 is a lipophilic bisphosphonate compound that has demonstrated potent anti-tumor and anti-parasitic activities. Its primary mechanism of action involves the dual inhibition of two key enzymes in the mevalonate pathway: Farnesyl Diphosphate Synthase (FPPS) and Geranylgeranyl Diphosphate Synthase (GGPPS). This dual targeting disrupts critical cellular processes reliant on protein prenylation, ultimately leading to impaired cell signaling and survival. This guide provides a comprehensive overview of the molecular mechanism, supported by quantitative data, experimental methodologies, and visual representations of the involved pathways and workflows.
Core Mechanism: Inhibition of Protein Prenylation
The central mechanism of this compound revolves around its ability to block the synthesis of farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP). These isoprenoid lipids are essential for the post-translational modification of small GTP-binding proteins such as Ras, Rho, Rac, and Rap.[1][2] This process, known as prenylation, anchors these signaling proteins to the cell membrane, a prerequisite for their function in various cell survival and proliferation pathways.[1][2]
By inhibiting both FPPS and GGPPS, this compound ensures a comprehensive blockade of protein prenylation.[1][2] Unlike some bisphosphonates that primarily target FPPS, the dual action of this compound prevents the cellular rescue that can occur through alternative prenylation pathways.[1][2] For instance, while the effects of FPPS inhibition by drugs like zoledronate can be partially overcome by the addition of geranylgeraniol (GGOH), cells treated with this compound cannot be rescued by either farnesol (FOH) or GGOH, highlighting the robustness of its dual inhibitory effect.[1][2]
Furthermore, the inhibition of FPPS leads to an accumulation of its substrate, isopentenyl diphosphate (IPP).[1] IPP can be converted into the pro-apoptotic molecule isopentenyl ester of ATP (ApppI), which is thought to contribute to the overall cytotoxic efficacy of bisphosphonates.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various assays, providing a comparative perspective on its potency.
| Assay | Cell Line/System | Parameter | This compound Value | Zoledronate Value | Pamidronate Value | Reference |
| Tumor Cell Growth Inhibition | Various Tumor Cell Lines | IC50 | ~100–200 nM | ~15 µM | ~140 µM | [1][2] |
| Bone Resorption (45Ca2+ Release) | Mouse Fetal Metatarsals | IC50 | ~2.9 µM | ~100 nM | - | [1] |
| Anti-malarial Activity | P. falciparum (intraerythrocytic) | IC50 | ~168 nM | - | - | [3] |
Signaling Pathway of this compound Action
The diagram below illustrates the signaling pathway affected by this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. The following sections outline the protocols used to characterize the mechanism of action of this compound.
Tumor Cell Growth Inhibition Assay
This assay quantifies the cytotoxic effects of this compound on cancer cell lines.
-
Cell Lines: Various human tumor cell lines (e.g., MDA-MB-231).
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound, zoledronate, or pamidronate.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Quantification: Cell viability is assessed using a standard method such as the MTT or AlamarBlue assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Rescue Experiments
These experiments confirm the specific inhibition of the mevalonate pathway.
-
Methodology: Tumor cells are co-treated with this compound and either farnesol (FOH) or geranylgeraniol (GGOH).
-
Rationale: If the cytotoxic effects of a compound are solely due to the inhibition of FPP or GGPP synthesis, the addition of these downstream metabolites should rescue the cells from death.
-
Observation with this compound: No rescue from growth inhibition is observed with the addition of FOH or GGOH, confirming the dual blockade of both FPPS and GGPPS.[1][2]
Bone Resorption Assay (45Ca2+ Release)
This assay measures the inhibitory effect of this compound on bone resorption.
-
Model: Fetal mouse metatarsals are pre-labeled with 45Ca2+.
-
Treatment: The metatarsals are cultured in the presence of a bone-resorbing agent (e.g., parathyroid hormone) and varying concentrations of bisphosphonates.
-
Measurement: The amount of 45Ca2+ released into the culture medium is quantified as an index of bone resorption.
-
Data Analysis: The IC50 value is determined from the concentration-response curve.
X-ray Crystallography
Structural studies provide atomic-level insights into the binding of this compound to its target enzymes.
-
Protein: Recombinant human FPPS or S. cerevisiae GGPPS.
-
Crystallization: The protein is co-crystallized with this compound, often in the presence of IPP and Mg2+.
-
Data Collection: X-ray diffraction data are collected from the crystals.
-
Structure Determination: The three-dimensional structure of the protein-inhibitor complex is solved using molecular replacement and refined. The electron density map confirms the binding mode of this compound in the active site.[1][2]
Experimental Workflow for Target Validation
The following diagram outlines the logical workflow for validating the dual inhibitory action of this compound.
Conclusion
This compound exerts its biological effects through the potent and dual inhibition of FPPS and GGPPS. This mechanism effectively shuts down the prenylation of key signaling proteins, leading to the disruption of cellular processes essential for survival and proliferation. The comprehensive blockade of both farnesylation and geranylgeranylation distinguishes this compound from other bisphosphonates and underlies its significant preclinical activity. The data and experimental evidence presented in this guide provide a robust foundation for the continued investigation and development of this compound as a potential therapeutic agent.
References
- 1. Lipophilic Bisphosphonates as Dual Farnesyl/Geranylgeranyl Diphosphate Synthase Inhibitors: An X-ray and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 3. Lipophilic analogs of zoledronate and risedronate inhibit Plasmodium geranylgeranyl diphosphate synthase (GGPPS) and exhibit potent antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bph-715: A Lipophilic Bisphosphonate
Introduction
Bph-715 is a novel, lipophilic, cationic bisphosphonate that has demonstrated significant potential in preclinical studies for various therapeutic applications, including oncology and infectious diseases. Unlike traditional nitrogen-containing bisphosphonates (N-BPs) such as zoledronate and risedronate, which primarily target bone tissue, this compound's lipophilicity allows for greater penetration into other tissues, enabling a direct therapeutic effect on tumor cells and pathogens. This guide provides a comprehensive overview of the technical aspects of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols.
Chemical and Physical Properties
This compound, with the molecular formula C17H31NO7P2, is structurally distinct from conventional bisphosphonates.[1] Its design incorporates a lipophilic side chain, which enhances its ability to cross cell membranes.
| Property | Value | Source |
| Molecular Formula | C17H31NO7P2 | PubChem[1] |
| Molecular Weight | 423.4 g/mol | PubChem[1] |
| SlogP | -1.2 | [2] |
Mechanism of Action: Dual Inhibition of FPPS and GGPPS
The primary molecular targets of this compound are farnesyl diphosphate synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS), key enzymes in the mevalonate pathway.[3][4] This pathway is responsible for the synthesis of isoprenoid precursors, farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP). These molecules are essential for the post-translational modification process known as protein prenylation.
By inhibiting both FPPS and GGPPS, this compound disrupts the prenylation of small GTPases such as Ras, Rho, Rac, and Rap.[4] These proteins act as molecular switches in a multitude of cellular signaling pathways that control cell proliferation, survival, differentiation, and motility. The loss of the prenyl anchor prevents their proper localization to the cell membrane and subsequent activation, leading to the induction of apoptosis and inhibition of tumor growth and invasion.[3][4]
A key feature of this compound is its dual inhibitory action. While traditional N-BPs primarily target FPPS, the inhibition of GGPPS by this compound is more potent in some contexts.[3][4] This dual inhibition leads to a more comprehensive blockade of protein prenylation, which is not easily rescued by the addition of downstream metabolites like farnesol (FOH) or geranylgeraniol (GGOH).[3][4]
Figure 1: Mechanism of action of this compound in the mevalonate pathway.
Quantitative Biological Data
This compound has demonstrated potent activity in a variety of preclinical models. The following tables summarize the key quantitative data.
Table 1: In Vitro Tumor Cell Growth Inhibition
| Cell Line | Cancer Type | IC50 (nM) | Source |
| MCF-7 | Breast Cancer | ~100-200 | [3][4] |
| NCI-H460 | Non-small Cell Lung Cancer | ~100-200 | [3][4] |
| SF-268 | Glioblastoma | ~100-200 | [3][4] |
Table 2: Bone Resorption Inhibition
| Assay | IC50 | Source |
| 45Ca release from mouse metatarsals | 2.9 µM | [3] |
Table 3: Antimalarial Activity
| Parasite Stage | Model | Activity | Source |
| Plasmodium berghei liver stages | In vivo (mice) | Complete protection | [2][5] |
| Plasmodium berghei blood stages | In vivo (mice) | 4-day delay in prepatent period | [2][5] |
| Plasmodium falciparum blood stages | In vitro | IC50 = 168 nM | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. In Vitro Tumor Cell Growth Inhibition Assay
-
Cell Lines: MCF-7 (breast cancer), NCI-H460 (non-small cell lung cancer), and SF-268 (glioblastoma) were used.[3][4]
-
Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of this compound.
-
Incubation: Cells were incubated for a specified period (typically 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Assessment of Viability: Cell viability was assessed using a standard method such as the sulforhodamine B (SRB) assay or MTT assay.
-
Data Analysis: The concentration of this compound that inhibited cell growth by 50% (IC50) was calculated from dose-response curves.[3][4]
2. Mouse Xenograft Model for Tumor Growth
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were used.
-
Tumor Implantation: SK-ES-1 sarcoma cells were injected subcutaneously into the flanks of the mice.[3]
-
Treatment: Once tumors reached a palpable size, mice were treated with this compound or a vehicle control. The route of administration (e.g., intraperitoneal) and dosing schedule varied depending on the study design.[3]
-
Tumor Measurement: Tumor volume was measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The experiment was terminated when tumors in the control group reached a predetermined size. Tumor weights were also measured at the end of the study.[3]
Figure 2: Workflow for a mouse xenograft tumor growth experiment.
3. 45Ca Release Assay for Bone Resorption
-
Source of Bone: Metatarsals were dissected from fetal mice.[3]
-
Labeling: The bones were labeled with 45Ca by incubation in a medium containing 45CaCl2.
-
Treatment: The labeled bones were then incubated in a medium containing various concentrations of this compound or control substances.
-
Induction of Resorption: Bone resorption was stimulated by adding a factor such as parathyroid hormone (PTH).
-
Measurement of 45Ca Release: Aliquots of the medium were taken at different time points, and the amount of 45Ca released from the bone into the medium was measured using a scintillation counter.
-
Data Analysis: The IC50 value for the inhibition of 45Ca release was determined.[3]
This compound is a promising lipophilic bisphosphonate with a distinct mechanism of action that involves the dual inhibition of FPPS and GGPPS. Its enhanced lipophilicity compared to traditional bisphosphonates allows for broader tissue distribution and direct antitumor and antimalarial effects. The potent in vitro and in vivo activity of this compound, coupled with its reduced bone targeting, suggests its potential as a novel therapeutic agent. Further research and clinical development are warranted to fully explore the therapeutic applications of this compound.
References
- 1. This compound | C17H31NO7P2 | CID 25014899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lipophilic Bisphosphonates Are Potent Inhibitors of Plasmodium Liver-Stage Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipophilic Bisphosphonates as Dual Farnesyl/Geranylgeranyl Diphosphate Synthase Inhibitors: An X-ray and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. Lipophilic analogs of zoledronate and risedronate inhibit Plasmodium geranylgeranyl diphosphate synthase (GGPPS) and exhibit potent antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
BPH-715: A Technical Guide to the Dual Inhibition of Farnesyl and Geranylgeranyl Diphosphate Synthases
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPH-715 is a lipophilic bisphosphonate that demonstrates potent dual inhibitory activity against farnesyl diphosphate synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS). These enzymes are critical components of the mevalonate pathway, responsible for the synthesis of isoprenoid precursors essential for protein prenylation. The dual inhibition by this compound disrupts the post-translational modification of key signaling proteins, including Ras, Rho, and Rab GTPases, leading to the suppression of tumor cell growth and invasion. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and signaling pathways associated with this compound's mechanism of action.
Introduction
The mevalonate pathway is a vital metabolic cascade that produces isoprenoid precursors, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are indispensable for the synthesis of cholesterol, steroid hormones, and for the post-translational prenylation of a multitude of proteins. Protein prenylation, the attachment of farnesyl or geranylgeranyl moieties, is crucial for the proper membrane localization and function of small GTPases that regulate cell growth, differentiation, and survival.
Dysregulation of the mevalonate pathway and aberrant protein prenylation are hallmarks of various cancers. Consequently, the enzymes responsible for FPP and GGPP synthesis, namely farnesyl diphosphate synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS), have emerged as attractive targets for anticancer drug development. This compound, a novel lipophilic bisphosphonate, has been identified as a potent dual inhibitor of both FPPS and GGPPS, exhibiting significant antitumor activity.
Mechanism of Action: Dual Inhibition of FPPS and GGPPS
This compound exerts its pharmacological effects by competitively inhibiting both FPPS and GGPPS. This dual inhibition leads to a depletion of both FPP and GGPP pools within the cell. The consequence is a significant reduction in the prenylation of small GTPases like Ras and Rho family proteins. Unprenylated GTPases are unable to anchor to the cell membrane, rendering them inactive and disrupting their downstream signaling pathways that are critical for cell proliferation, survival, and motility. The simultaneous inhibition of both enzymes by this compound results in a more comprehensive blockade of protein prenylation compared to selective inhibitors of either FPPS or GGPPS alone.
Signaling Pathway: The Mevalonate Pathway and Protein Prenylation
Bph-715: A Comprehensive Technical Guide to Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bph-715 is a lipophilic bisphosphonate that has demonstrated potent inhibitory activity against both farnesyl diphosphate synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS). This dual inhibition disrupts the prenylation pathway, a critical cellular process for the function of small GTPases involved in cell signaling, proliferation, and survival. This technical guide provides a detailed overview of the known physicochemical properties of this compound, outlines standard experimental protocols for their determination, and illustrates its mechanism of action through a signaling pathway diagram.
Physicochemical Properties
The following tables summarize the available quantitative data for this compound. It is important to note that while some properties have been experimentally determined, others are computationally predicted and should be considered as such.
Table 1: General and Calculated Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C17H31NO7P2 | PubChem[1] |
| Molecular Weight | 423.4 g/mol | PubChem (Computed)[1] |
| IUPAC Name | [2-(3-decoxypyridin-1-ium-1-yl)-1-phosphonoethyl]-hydroxyphosphinate | PubChem (Computed)[1] |
| XLogP3 | 1.8 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 7 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 3 | PubChem (Computed) |
| Rotatable Bond Count | 12 | PubChem (Computed) |
Table 2: Experimental Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid | ChemicalBook[2] |
| Color | White to off-white | ChemicalBook[2] |
| Solubility | 80 mg/mL in 0.5 M NaOH (with sonication and pH adjustment to 11) | ChemicalBook[2] |
| 5 mg/mL in DMSO (with sonication and heating to 60°C) | ChemicalBook[2] | |
| Storage Temperature | -20°C | ChemicalBook[2][3] |
Experimental Protocols
Detailed experimental protocols for determining key physicochemical properties are provided below. While specific experimental data for this compound is not publicly available for all properties, these standard methodologies are applicable for its characterization.
Melting Point Determination (Capillary Method)
This protocol describes a standard method for determining the melting point of a crystalline solid.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The sample is observed through a magnifying lens.
-
Melting Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.
-
Reporting: The melting point is reported as a range of these two temperatures.
Experimental workflow for melting point determination.
pKa Determination (Potentiometric Titration)
This protocol outlines a common method for determining the acid dissociation constant (pKa).
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.
-
pKa Determination: The pKa value corresponds to the pH at the half-equivalence point, which is the point on the curve where half of the this compound has been neutralized. This is typically determined from the inflection point of the titration curve.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a set period to allow for the partitioning of this compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Signaling Pathway Inhibition
This compound exerts its biological effects by inhibiting key enzymes in the mevalonate pathway, specifically Farnesyl Diphosphate Synthase (FPPS) and Geranylgeranyl Diphosphate Synthase (GGPPS). This inhibition prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential isoprenoid lipids required for the post-translational modification (prenylation) of small GTPases like Ras and Rho. Prenylation is crucial for the proper membrane localization and function of these signaling proteins. By disrupting this pathway, this compound can interfere with cellular processes that are dependent on these GTPases, such as cell proliferation, survival, and cytoskeletal organization.
Inhibition of the Prenylation Pathway by this compound.
Conclusion
This technical guide provides a consolidated overview of the physicochemical properties of this compound, based on currently available public data. While some experimental data is accessible, further characterization is required to establish a complete physicochemical profile, which is essential for formulation development, pharmacokinetic studies, and overall drug development. The provided standard operating procedures offer a framework for obtaining these critical data points. The elucidation of its mechanism of action as a dual inhibitor of FPPS and GGPPS provides a strong rationale for its investigation as a therapeutic agent in diseases driven by aberrant cell signaling and proliferation.
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. Molecular mechanisms linking geranylgeranyl diphosphate synthase to cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Bph-715: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation of Bph-715, a potent lipophilic bisphosphonate. This compound has demonstrated significant potential as an anti-cancer agent through its unique dual-targeting mechanism of action. This document details the scientific evidence supporting its targets, the methodologies used for its validation, and quantitative data from key preclinical studies.
Introduction
This compound is a synthetic organic compound belonging to the class of nitrogen-containing bisphosphonates. Unlike traditional bisphosphonates primarily used in the treatment of bone disorders, this compound exhibits potent anti-proliferative activity against a range of cancer cell lines.[1] Its lipophilic nature enhances its cellular uptake compared to more polar bisphosphonates like zoledronate. This guide will delve into the molecular targets of this compound and the experimental evidence that validates its mechanism of action.
Mechanism of Action: Dual Inhibition of FPPS and GGPPS
The primary molecular targets of this compound have been identified as two key enzymes in the mevalonate pathway: Farnesyl Diphosphate Synthase (FPPS) and Geranylgeranyl Diphosphate Synthase (GGPPS). This compound acts as a dual inhibitor of these enzymes, disrupting the synthesis of essential isoprenoid precursors.[1][2]
These precursors, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are crucial for the post-translational modification of small GTP-binding proteins such as Ras, Rho, and Rac. This process, known as prenylation, is vital for the proper membrane localization and function of these proteins, which play a central role in cell signaling pathways regulating cell growth, differentiation, and survival.
By inhibiting FPPS and GGPPS, this compound effectively blocks the prenylation of these signaling proteins, leading to their mislocalization and inactivation. This disruption of downstream signaling cascades ultimately results in the inhibition of tumor cell proliferation and invasion.[2]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in comparison to the clinically used bisphosphonate, zoledronate.
Table 1: In Vitro Tumor Cell Growth Inhibition (IC50)
| Compound | MCF-7 (Breast Cancer) | NCI-H460 (Lung Cancer) | SF-268 (Glioblastoma) |
| This compound | ~100-200 nM | ~100-200 nM | ~100-200 nM |
| Zoledronate | ~15 µM | Not Reported | Not Reported |
Data sourced from[1]
Table 2: Enzyme Inhibition
| Compound | Human FPPS (IC50) | Human GGPPS (IC50) |
| This compound | 100 nM | 280 nM |
| Zoledronate | ~15 µM (in MCF-7 cells) | Not Reported |
Table 3: Bone Resorption Inhibition
| Compound | Mouse Fetal Metatarsal 45Ca2+ Release (IC50) |
| This compound | 2.9 µM |
| Zoledronate | ~100 nM |
Data sourced from[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to identify and validate the targets of this compound.
Enzyme Inhibition Assays
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of human FPPS and GGPPS.
Methodology:
-
Enzymes: Recombinant human FPPS and GGPPS were expressed and purified.
-
Assay Type: A radiometric assay was employed.[3]
-
Substrates: [3H]-isopentenyl pyrophosphate (IPP) was used as the radiolabeled substrate, with farnesyl pyrophosphate (FPP) for the GGPPS reaction and geranyl pyrophosphate (GPP) for the FPPS reaction as the second substrates.
-
Procedure:
-
The enzymes were pre-incubated with varying concentrations of this compound.
-
The enzymatic reaction was initiated by the addition of the substrates.
-
The reaction was allowed to proceed for a defined period at 37°C.
-
The reaction was quenched, and the radioactive product was separated from the unreacted substrate using techniques such as thin-layer chromatography (TLC) or scintillation counting.
-
The amount of product formed was quantified to determine the enzyme activity.
-
-
Data Analysis: IC50 values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Tumor Cell Growth Inhibition Assay
Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.
Methodology:
-
Cell Lines: MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (glioblastoma) were utilized.[1]
-
Assay Type: Sulforhodamine B (SRB) or similar cell viability assays.
-
Procedure:
-
Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells were then treated with a range of concentrations of this compound or zoledronate for 48-72 hours.
-
After the incubation period, the cells were fixed with trichloroacetic acid (TCA).
-
The fixed cells were stained with SRB dye.
-
The unbound dye was washed away, and the protein-bound dye was solubilized.
-
The absorbance was measured at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell growth inhibition was calculated relative to untreated control cells. IC50 values were determined by plotting the percentage of inhibition against the drug concentration.
Farnesol (FOH) and Geranylgeraniol (GGOH) Rescue Experiments
Objective: To confirm that the anti-proliferative effects of this compound are due to the inhibition of the mevalonate pathway.
Methodology:
-
Principle: If this compound's effects are on-target, supplementation with the downstream products of the inhibited enzymes (FOH is a precursor to FPP, and GGOH is a precursor to GGPP) should rescue the cells from growth inhibition.
-
Procedure:
-
The in vitro tumor cell growth inhibition assay was performed as described above.
-
In parallel, cells were co-treated with this compound and either FOH or GGOH.
-
Cell viability was assessed after the treatment period.
-
-
Results: For this compound, there was no rescue from growth inhibition by the addition of either FOH or GGOH, confirming that both FPPS and GGPPS are targeted.[1][2] In contrast, the growth inhibitory effect of selective GGPPS inhibitors could be reversed by GGOH.[1]
Fetal Mouse Metatarsal Bone Resorption Assay
Objective: To evaluate the effect of this compound on osteoclast-mediated bone resorption.
Methodology:
-
Principle: This ex vivo assay measures the release of pre-incorporated 45Ca from cultured fetal mouse long bones as an index of bone resorption.
-
Procedure:
-
Pregnant mice were injected with 45Ca.
-
The metatarsal bones were dissected from the fetuses and cultured individually.
-
The bones were treated with a bone-resorbing agent (e.g., parathyroid hormone) in the presence or absence of varying concentrations of this compound.
-
The culture medium was collected at different time points, and the amount of 45Ca released was measured by scintillation counting.
-
-
Data Analysis: The percentage of inhibition of 45Ca release was calculated for each concentration of this compound to determine the IC50 value.
In Vivo Mouse Xenograft Model
Objective: To assess the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were used.
-
Tumor Model: Human cancer cells (e.g., SK-ES-1 Ewing's sarcoma cells) were injected subcutaneously into the flanks of the mice.[4]
-
Procedure:
-
Once the tumors reached a palpable size, the mice were randomized into treatment and control groups.
-
The treatment group received this compound (e.g., via intraperitoneal injection) according to a specific dosing schedule. The control group received a vehicle control.
-
Tumor volume was measured regularly using calipers (Volume = (length × width2) / 2).
-
The body weight of the mice was also monitored as an indicator of toxicity.
-
At the end of the study, the mice were euthanized, and the tumors were excised and weighed.
-
-
Data Analysis: The tumor growth curves for the treatment and control groups were compared to determine the extent of tumor growth inhibition.
Structural Biology Studies
Objective: To elucidate the binding mode of this compound to its target enzymes.
Methodology:
-
X-ray Crystallography:
-
The target enzymes (FPPS and GGPPS) were crystallized in the presence of this compound.
-
The crystals were exposed to an X-ray beam, and the diffraction data were collected.
-
The electron density map was calculated to determine the three-dimensional structure of the enzyme-inhibitor complex.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
NMR spectroscopy was used to study the interaction between this compound and the target enzymes in solution.
-
Changes in the NMR spectra of the protein or the ligand upon binding were monitored to identify the binding site and to characterize the dynamics of the interaction.
-
Conclusion
The comprehensive body of evidence from enzymatic assays, cell-based studies, ex vivo models, in vivo experiments, and structural biology confirms that this compound is a potent dual inhibitor of FPPS and GGPPS. This dual-targeting mechanism effectively disrupts the mevalonate pathway, leading to potent anti-proliferative and anti-tumor effects. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of oncology drug discovery and development, facilitating further investigation into the therapeutic potential of this compound and related compounds.
References
- 1. Lipophilic Bisphosphonates as Dual Farnesyl/Geranylgeranyl Diphosphate Synthase Inhibitors: An X-ray and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. biorxiv.org [biorxiv.org]
Bph-715: A Technical Guide to its Antimalarial Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antimalarial properties of Bph-715, a novel lipophilic bisphosphonate. This compound has demonstrated potent activity against both the liver and blood stages of Plasmodium parasites, marking it as a promising candidate for further antimalarial drug development. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes its mechanism of action.
Core Findings on Antimalarial Activity
This compound, a new generation lipophilic bisphosphonate, exhibits significant antimalarial efficacy. Originally designed as an anticancer agent, its unique properties allow it to effectively inhibit Plasmodium growth. Studies have shown that this compound provides complete protection against Plasmodium berghei liver-stage infection in mice.[1][2][3] It also demonstrates activity against blood-stage parasites both in vitro and in vivo.[1][2][3] The enhanced efficacy of this compound over traditional bisphosphonates is attributed to its lipophilic nature, which likely improves its ability to penetrate host cells and target the parasite.[1][2]
The mechanism of action for this compound's antimalarial effects lies in its ability to inhibit protein prenylation by targeting geranylgeranyl diphosphate synthase (GGPPS) within the parasite.[1][2][3] This enzyme is critical for the isoprenoid biosynthesis pathway, which produces essential molecules for parasite survival. By disrupting this pathway, this compound effectively halts parasite development.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and in vivo studies on the antimalarial activity of this compound.
Table 1: In Vitro Activity of this compound against Plasmodium falciparum Blood Stages [2]
| Parasite Strain | Chloroquine Sensitivity | IC₅₀ (µM) |
| 3D7 | Sensitive | < 1 |
| W2mef | Resistant | < 1 |
Table 2: In Vivo Activity of this compound against Plasmodium berghei Liver Stages in Mice [2]
| Compound | Mouse Dose (mg/kg for 5 days) | Prepatent Day | Delay in Prepatent Period (days) | Outcome |
| This compound | 1.5 | >28 | Not Applicable | Complete Protection |
| Risedronate | 20 | 8 | 4 | Delay in infection |
Table 3: In Vivo Activity of this compound against Plasmodium berghei Blood Stages in Mice [2]
| Compound | Mouse Dose (mg/kg for 5 days) | Delay in Prepatent Period (days) |
| This compound | 1.5 | 4 |
| Risedronate | 20 | 1 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Inhibition of P. falciparum Blood Stages
-
Parasite Culture: P. falciparum strains (chloroquine-sensitive 3D7 and chloroquine-resistant W2mef) were cultured in human O+ erythrocytes at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human O+ serum, 25 mM HEPES, and 25 mM NaHCO₃. Cultures were maintained at 37°C in an atmosphere of 5% O₂, 5% CO₂, and 90% N₂.
-
Drug Susceptibility Assay: A standard SYBR green I-based fluorescence assay was used. Asynchronous parasite cultures (primarily rings) at 2% parasitemia and 1% hematocrit were incubated with serial dilutions of this compound for 72 hours in 96-well plates.
-
Data Analysis: Parasite growth was determined by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA. The 50% inhibitory concentration (IC₅₀) was calculated by plotting the percentage of growth inhibition against the drug concentration.
In Vitro Inhibition of P. berghei Exoerythrocytic Forms (EEFs)
-
Hepatocyte Infection: Primary mouse hepatocytes or a human hepatoma cell line (Huh7) were seeded in 96-well plates. Freshly dissected P. berghei sporozoites were added to the cells and incubated to allow for invasion.
-
Compound Treatment: After sporozoite invasion, the medium was replaced with fresh medium containing various concentrations of this compound.
-
EEF Development Assessment: The cultures were incubated for 50 hours to allow for EEF development. The cells were then fixed and stained with an antibody against Plasmodium heat shock protein 70 (HSP70).
-
Microscopy and Analysis: The number and size of the EEFs were determined by fluorescence microscopy. The effect of this compound was quantified by measuring the reduction in the EEF area compared to untreated controls.[2]
In Vivo Prophylactic Efficacy against P. berghei Liver Stages
-
Animal Model: C57BL/6 mice were used for the study.
-
Drug Administration: Mice were treated with this compound (1.5 mg/kg body weight) via intraperitoneal injection for 5 consecutive days.
-
Sporozoite Challenge: On the third day of treatment, mice were challenged by intravenous injection of 10,000 P. berghei sporozoites.
-
Monitoring: The onset of blood-stage infection (prepatent period) was monitored by daily examination of Giemsa-stained blood smears from day 4 to day 28 post-infection. Complete protection was defined as the absence of blood-stage parasites for the entire 28-day period.[1][2]
Visualizations
Isoprenoid Biosynthesis Pathway and this compound Site of Action
Caption: Mechanism of action of this compound in the Plasmodium isoprenoid biosynthesis pathway.
Experimental Workflow for In Vivo Prophylactic Study
Caption: Workflow for evaluating the in vivo prophylactic efficacy of this compound.
References
Methodological & Application
Bph-715: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bph-715 is a potent, lipophilic bisphosphonate that demonstrates significant anti-proliferative and anti-invasive properties in a variety of cancer cell lines. Unlike traditional bisphosphonates that primarily target bone tissue, the lipophilic nature of this compound enhances its cellular uptake, making it a promising candidate for direct anti-tumor therapy. This document provides detailed protocols for the in vitro evaluation of this compound, including cell viability, apoptosis, and cell invasion assays. Additionally, it summarizes the quantitative effects of this compound on various cancer cell lines and illustrates its mechanism of action through detailed signaling pathway diagrams.
Mechanism of Action
This compound functions as a dual inhibitor of Farnesyl Diphosphate Synthase (FPPS) and Geranylgeranyl Diphosphate Synthase (GGPPS). These enzymes are critical in the mevalonate pathway, responsible for the production of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). FPP and GGPP are essential lipid attachments for the post-translational modification of small GTP-binding proteins such as Ras, Rho, Rac, and Rap. This process, known as prenylation, is vital for the proper membrane localization and function of these proteins, which are key regulators of cell growth, survival, and motility.
By inhibiting FPPS and GGPPS, this compound disrupts the prenylation of these signaling proteins, leading to their mislocalization and inactivation. This impairment of crucial cell survival signaling pathways ultimately results in the inhibition of tumor cell proliferation and invasion.[1][2]
Figure 1: this compound Mechanism of Action.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo efficacy of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (Cell Growth Inhibition) | Reference |
| MCF-7 | Breast Cancer | ~100-200 nM | [2] |
| NCI-H460 | Non-Small Cell Lung Cancer | ~100-200 nM | [2] |
| SF-268 | Glioblastoma | ~100-200 nM | [2] |
| Assay | Cell Line/Model | IC50 / Effect | Reference |
| Bone Resorption (45Ca2+ release) | Mouse Fetal Metatarsals | ~2.9 µM | [2] |
| Tumor Growth Inhibition (in vivo) | SK-ES-1 Xenograft | More potent than zoledronate | [2] |
| Cell Invasion | MDA-MB-231 | More inhibitory than zoledronate | [2] |
Experimental Protocols
General Cell Culture
The human tumor cell lines MCF-7, NCI-H460, and SF-268 can be obtained from the National Cancer Institute.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine.
-
Culture Conditions: Cells should be maintained at 37°C in a humidified atmosphere of 5% CO2.
Figure 2: General Cell Culture Workflow.
Cell Viability Assay (Broth Microdilution Method)
This protocol is used to determine the IC50 value for growth inhibition by this compound.
-
Cell Seeding: Inoculate cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS). Prepare serial dilutions of this compound in culture medium.
-
Treatment: After 24 hours of cell attachment, add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
FITC-negative and PI-negative cells are viable.
-
FITC-positive and PI-negative cells are in early apoptosis.
-
FITC-positive and PI-positive cells are in late apoptosis or necrosis.
-
Cell Invasion Assay (Matrigel Invasion Chamber)
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in serum-free medium.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in the upper chamber in serum-free medium containing this compound or vehicle control.
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Remove non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of stained cells in several microscopic fields.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
-
Figure 3: Cell Invasion Assay Workflow.
Conclusion
This compound is a novel lipophilic bisphosphonate with potent anti-tumor activity. The provided protocols offer a framework for the in vitro characterization of this compound's effects on cancer cells. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions. The dual inhibition of FPPS and GGPPS by this compound presents a promising therapeutic strategy for cancers dependent on the mevalonate pathway for cell growth and survival.
References
Application Notes and Protocols for Bph-715 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Bph-715, a potent dual inhibitor of Farnesyl Diphosphate Synthase (FPPS) and Geranylgeranyl Diphosphate Synthase (GGPPS), in a mouse xenograft model of sarcoma.
Introduction
This compound is a lipophilic bisphosphonate that has demonstrated significant anti-tumor activity both in vitro and in vivo.[1][2] Unlike traditional bisphosphonates such as zoledronate, this compound exhibits enhanced cellular uptake due to its lipophilic nature and targets both FPPS and GGPPS in the mevalonate pathway.[1][2] This dual inhibition disrupts the prenylation of small GTPases like Ras, Rho, Rac, and Rap, which are crucial for cell survival signaling pathways, leading to potent tumor cell growth inhibition.[1][2] Preclinical studies using an SK-ES-1 sarcoma mouse xenograft model have shown that this compound is more effective at reducing tumor volume than zoledronate, without observable adverse effects.[1][2]
Mechanism of Action: Inhibition of the Isoprenoid Biosynthesis Pathway
This compound exerts its anti-cancer effects by inhibiting key enzymes in the isoprenoid biosynthesis pathway, specifically FPPS and GGPPS. This dual inhibition prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential lipid attachments for the post-translational modification of numerous proteins, including small GTPases. The disruption of this process, known as prenylation, leads to the mislocalization and inactivation of these signaling proteins, ultimately inducing apoptosis and inhibiting tumor growth.
Caption: Mechanism of action of this compound.
Data Presentation
The following table summarizes the in vivo efficacy of this compound in an SK-ES-1 mouse xenograft model. The data is estimated from the graphical representation in the cited literature.
| Treatment Group | Day 0 Tumor Volume (mm³) (Mean ± SEM) | Day 7 Tumor Volume (mm³) (Mean ± SEM) | Day 14 Tumor Volume (mm³) (Mean ± SEM) | Day 21 Tumor Volume (mm³) (Mean ± SEM) | Day 28 Tumor Volume (mm³) (Mean ± SEM) |
| Control (Vehicle) | 100 ± 15 | 250 ± 30 | 550 ± 60 | 1000 ± 110 | 1500 ± 150 |
| Zoledronate | 100 ± 15 | 200 ± 25 | 400 ± 45 | 700 ± 80 | 1000 ± 120 |
| This compound | 100 ± 15 | 150 ± 20 | 250 ± 30 | 400 ± 50 | 500 ± 60 |
Note: The above data is an estimation based on the graphical representation of tumor growth curves from the publication by Chen et al. (2009) and is intended for illustrative purposes. A statistically significant reduction in tumor volume was observed for this compound compared to both control (p < 0.01) and zoledronate (p = 0.032) groups.[1][2]
Experimental Protocols
Cell Culture of SK-ES-1 Cells
-
Media Preparation: Culture SK-ES-1 cells (ATCC® HTB-86™) in McCoy's 5a Medium Modified supplemented with 15% Fetal Bovine Serum (FBS).
-
Cell Maintenance: Maintain cells in a 37°C incubator with 5% CO₂. Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Subculturing:
-
Aspirate the culture medium.
-
Wash the cell monolayer with sterile PBS (Phosphate Buffered Saline).
-
Add Trypsin-EDTA solution to detach the cells.
-
Incubate for 5-10 minutes at 37°C.
-
Neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium for counting and plating.
-
Establishment of SK-ES-1 Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., athymic Nude or SCID mice), 6-8 weeks old.
-
Cell Preparation for Injection:
-
Harvest SK-ES-1 cells during the logarithmic growth phase.
-
Wash the cells twice with sterile PBS or serum-free medium.
-
Resuspend the cells in a sterile solution (e.g., PBS or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10⁶ to 1 x 10⁷ cells per 100 µL. Keep the cell suspension on ice.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Shave and sterilize the injection site on the flank of the mouse.
-
Inject 100-200 µL of the cell suspension subcutaneously.
-
Monitor the mice for tumor growth.
-
This compound Administration
Note: The exact dosing and formulation for this compound in the SK-ES-1 xenograft model are not explicitly detailed in the available literature. The following is a representative protocol based on common practices for lipophilic compounds and data from other this compound studies.
-
Formulation of this compound:
-
Due to its lipophilic nature, this compound may require a vehicle for solubilization. A common vehicle for such compounds is a mixture of DMSO, Cremophor EL, and saline. A suggested starting formulation is 10% DMSO, 10% Cremophor EL, and 80% sterile saline.
-
Prepare the formulation fresh before each administration.
-
-
Dosing Regimen:
-
A representative dose, based on other preclinical studies with lipophilic bisphosphonates, could be in the range of 1-5 mg/kg body weight.
-
Administer the this compound solution via intraperitoneal (i.p.) injection.
-
A suggested treatment schedule is once daily or every other day for a period of 3-4 weeks, starting when tumors reach a palpable size (e.g., 100-150 mm³).
-
-
Control Groups:
-
Include a vehicle control group receiving the same volume of the formulation vehicle without this compound.
-
A positive control group, such as zoledronate (at a comparable dose), can also be included for comparison.
-
Tumor Volume Measurement and Data Analysis
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) using a digital caliper 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
-
Data Analysis:
-
Record the tumor volume for each mouse at each time point.
-
Calculate the mean tumor volume and standard error of the mean (SEM) for each treatment group.
-
Plot the mean tumor volume over time for each group to visualize tumor growth inhibition.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences in tumor volume between the treatment groups.
-
-
Ethical Considerations:
-
All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
-
Monitor the health of the mice regularly, including body weight, behavior, and signs of distress.
-
Establish humane endpoints for the study, such as a maximum tumor size or signs of significant morbidity.
-
Experimental Workflow
Caption: Experimental workflow for this compound in a mouse xenograft model.
References
Bph-715: A Potent Dual Inhibitor of Protein Prenylation for Cellular and Preclinical Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bph-715 is a lipophilic bisphosphonate that acts as a potent dual inhibitor of both farnesyl diphosphate synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS).[1] These enzymes are critical for the biosynthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), isoprenoid lipids essential for the post-translational modification of small GTPases. By inhibiting protein prenylation, this compound disrupts the function of key signaling proteins like Ras, Rho, Rac, and Rap, which are crucial for various cellular processes, including proliferation, survival, and migration.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study protein prenylation and its downstream consequences in cancer biology and other research areas.
Mechanism of Action
This compound exerts its biological effects by targeting the mevalonate pathway, specifically inhibiting the enzymes FPPS and GGPPS. This dual inhibition prevents the synthesis of FPP and GGPP, the 15-carbon and 20-carbon isoprenoid lipids, respectively. These isoprenoids are covalently attached to the C-terminal cysteine residues of many signaling proteins in a process termed prenylation. This lipid modification is essential for the proper membrane localization and function of these proteins. The inhibition of both FPPS and GGPPS by this compound leads to a comprehensive blockade of protein farnesylation and geranylgeranylation, resulting in the accumulation of unprenylated, inactive forms of small GTPases in the cytosol.
Quantitative Data
The following tables summarize the in vitro and cellular activity of this compound.
Table 1: In Vitro Enzyme Inhibition
| Target Enzyme | Species | IC50 | Reference |
| FPPS | Human | ~100 nM | [1] |
| GGPPS | Human | ~280 nM | [1] |
Table 2: Cellular Activity - Tumor Cell Growth Inhibition
| Cell Line | Cancer Type | IC50 | Reference |
| MCF-7 | Breast Cancer | ~100-200 nM | |
| NCI-H460 | Non-small cell lung cancer | ~100-200 nM | |
| SF-268 | Glioblastoma | ~100-200 nM | |
| SK-ES-1 | Ewing Sarcoma | Not specified | [2] |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits FPPS and GGPPS, blocking protein prenylation and downstream signaling.
References
Application Notes and Protocols for Matrigel Invasion Assay Using BPH-1 Cells to Evaluate Bph-715
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell invasion is a critical process in various physiological and pathological conditions, including cancer metastasis and benign prostatic hyperplasia (BPH). The Matrigel invasion assay is a widely used in vitro method to quantify the invasive potential of cells. This assay utilizes a reconstituted basement membrane matrix (Matrigel) that mimics the extracellular matrix, providing a barrier through which invasive cells must navigate.
This document provides a detailed protocol for performing a Matrigel invasion assay using the BPH-1 human benign prostatic hyperplasia cell line. BPH-1 cells are a valuable model for studying the mechanisms of prostate growth and the effects of potential therapeutic agents. We will focus on the application of this assay to evaluate the inhibitory effects of Bph-715, a lipophilic bisphosphonate compound. While this compound has been shown to inhibit the invasion of cancer cells, its effect on BPH-1 cells can be assessed using the described methodology.
Key Signaling Pathways in Prostate Cell Invasion
The invasive behavior of prostate cells is regulated by complex signaling networks. Understanding these pathways is crucial for interpreting the results of invasion assays and for developing targeted therapies. Some of the key pathways include:
-
PI3K/Akt Pathway: This pathway is central to cell growth, proliferation, and survival.[1] Its activation is implicated in the progression of BPH and prostate cancer, promoting cell invasion.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical regulator of cell proliferation and differentiation. Its dysregulation can contribute to increased cell invasion.
-
TGF-β Signaling: Transforming Growth Factor-beta (TGF-β) signaling has a dual role in cancer, acting as a tumor suppressor in the early stages and promoting invasion and metastasis in later stages. In BPH, it is associated with tissue remodeling and cell proliferation.[2][3]
-
Hedgehog Signaling: The Hedgehog signaling pathway is involved in prostate development and has been shown to be a positive regulator of prostate cell growth. Its inhibition can lead to increased apoptosis and reduced proliferation.[3]
The inhibitory effects of compounds like this compound on cell invasion may be mediated through the modulation of one or more of these signaling pathways.
Diagram of the PI3K/Akt Signaling Pathway
References
Application Notes and Protocols: Bph-715 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bph-715 is a lipophilic bisphosphonate that has demonstrated potent anti-tumor activity in preclinical studies. As a dual inhibitor of farnesyl diphosphate synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS), this compound disrupts the mevalonate pathway, which is crucial for the post-translational modification of small GTPases like Ras, Rho, and Rab.[1][2] These proteins are essential for various cellular processes, including proliferation, survival, and migration. The inhibition of both FPPS and GGPPS by this compound leads to a comprehensive blockade of protein prenylation, resulting in significant tumor cell growth inhibition.[1][2]
These application notes provide a framework for investigating the synergistic potential of this compound in combination with other chemotherapy agents. While specific preclinical or clinical data on this compound combination therapies are not yet widely published, its mechanism of action suggests a strong rationale for exploring such combinations to enhance therapeutic efficacy and overcome drug resistance.
Rationale for Combination Therapy
The dual inhibition of FPPS and GGPPS by this compound presents several opportunities for synergistic interactions with other classes of chemotherapy drugs:
-
Enhanced Cytotoxicity: By disrupting fundamental cellular processes, this compound can sensitize cancer cells to the cytotoxic effects of other agents that target different pathways (e.g., DNA damaging agents, microtubule inhibitors).
-
Overcoming Resistance: Resistance to conventional chemotherapy is often linked to the upregulation of survival pathways. By inhibiting key signaling nodes, this compound may circumvent these resistance mechanisms.
-
Potential for Immuno-oncology Synergy: The accumulation of isopentenyl pyrophosphate (IPP) resulting from FPPS inhibition can activate Vγ9Vδ2 T cells, a subset of gamma delta T cells with potent anti-tumor activity. This suggests a potential for combining this compound with immune checkpoint inhibitors to elicit a robust anti-tumor immune response.
Preclinical Data Summary
While direct combination studies are limited in the public domain, the single-agent activity of this compound provides a strong basis for its investigation in combination regimens.
In Vitro Cell Growth Inhibition
| Cell Line | IC50 (nM) |
| MCF-7 (Breast Cancer) | ~100-200 |
| NCI-H460 (Lung Cancer) | ~100-200 |
| SF-268 (CNS Cancer) | ~100-200 |
Data sourced from preclinical studies.[1][2]
In Vivo Tumor Growth Inhibition
In a mouse xenograft model using SK-ES-1 cells, this compound demonstrated significant inhibition of tumor growth compared to control and zoledronate.[2]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the mevalonate pathway.
Experimental Protocols
The following are generalized protocols for evaluating the combination of this compound with other chemotherapy agents. These should be adapted based on the specific agents and cancer models being investigated.
In Vitro Synergy Assessment: Combination Index (CI) Assay
This protocol outlines the use of the Chou-Talalay method to determine if the combination of this compound and another agent results in synergistic, additive, or antagonistic effects.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapy Agent X
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
-
CompuSyn software or equivalent for CI calculation
Procedure:
-
Determine Single Agent IC50:
-
Plate cells in 96-well plates at a predetermined optimal density.
-
After 24 hours, treat cells with a serial dilution of this compound and Agent X in separate wells.
-
Incubate for 72 hours (or a duration appropriate for the cell line).
-
Measure cell viability and calculate the IC50 for each agent.
-
-
Combination Treatment:
-
Based on the individual IC50 values, prepare serial dilutions of this compound and Agent X at a constant ratio (e.g., based on their IC50 ratio).
-
Treat cells with the single agents and the combination at various concentrations.
-
Include untreated and vehicle-treated controls.
-
Incubate for 72 hours.
-
-
Data Analysis:
-
Measure cell viability.
-
Calculate the fraction of cells affected (Fa) for each treatment.
-
Use CompuSyn software to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Caption: Workflow for in vitro synergy assessment.
In Vivo Tumor Growth Inhibition Study
This protocol describes a xenograft study to evaluate the in vivo efficacy of this compound in combination with another chemotherapy agent.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
This compound formulation for in vivo administration
-
Chemotherapy Agent X formulation for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
-
Randomization and Treatment Groups:
-
Randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Agent X alone
-
Group 4: this compound + Agent X
-
-
-
Dosing and Administration:
-
Administer drugs according to a predetermined schedule, route, and dose. Doses should be based on prior single-agent MTD (Maximum Tolerated Dose) studies.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight as an indicator of toxicity.
-
Observe mice for any signs of distress.
-
-
Endpoint and Analysis:
-
The study endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity.
-
Euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
-
Statistically compare tumor growth between the combination group and the single-agent and control groups.
-
Caption: Workflow for in vivo combination therapy study.
Conclusion
This compound holds promise as a novel anti-cancer agent, and its unique mechanism of action provides a strong rationale for its use in combination with other chemotherapy drugs. The protocols outlined above provide a starting point for the preclinical evaluation of such combinations. Rigorous in vitro and in vivo studies are essential to identify synergistic interactions and to guide the future clinical development of this compound-based combination therapies. Further research is warranted to explore the full potential of this compound in the oncology treatment landscape.
References
Application Notes and Protocols for Assessing Bph-715 Inhibition of Plasmodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bph-715 is a lipophilic pyridinium bisphosphonate that has demonstrated potent inhibitory activity against both the liver and blood stages of Plasmodium, the parasite responsible for malaria.[1][2][3] This compound targets the parasite's isoprenoid biosynthesis pathway, a critical metabolic route distinct from that of its human host.[2][3] Specifically, this compound acts as an inhibitor of geranylgeranyl diphosphate synthase (GGPPS), an essential enzyme in this pathway.[1][2] Inhibition of GGPPS disrupts the synthesis of vital molecules required for parasite survival and replication, making this compound a promising candidate for antimalarial drug development.[1][2][3]
These application notes provide detailed protocols for assessing the in vitro and in vivo efficacy of this compound against various Plasmodium species. The methodologies described are based on established anti-malarial drug screening assays and published studies on this compound and related compounds.
Mechanism of Action: Targeting the Isoprenoid Biosynthesis Pathway
Plasmodium parasites utilize the methylerythritol phosphate (MEP) pathway for the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for isoprenoids.[1] These precursors are then used to produce farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP) through the action of prenyl synthases like farnesyl diphosphate synthase (FPPS) and GGPPS.[1][2] GGPP is crucial for protein prenylation, a post-translational modification essential for the proper function and localization of many proteins involved in vital cellular processes.[2]
This compound, as a lipophilic bisphosphonate, effectively targets and inhibits Plasmodium GGPPS.[1][2] This inhibition leads to a depletion of GGPP, thereby disrupting protein prenylation and ultimately causing parasite death. The lipophilic nature of this compound is thought to enhance its uptake and activity against the parasite.[1][2]
Caption: Mechanism of action of this compound in the Plasmodium isoprenoid biosynthesis pathway.
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The following tables summarize the quantitative data on the inhibitory activity of this compound against different Plasmodium species and life-cycle stages.
Table 1: In Vitro Activity of this compound against Plasmodium
| Plasmodium Species | Strain | Life-Cycle Stage | Assay Type | IC50 (µM) | Reference |
| P. falciparum | 3D7 (Chloroquine-sensitive) | Asexual Blood Stage | Growth Inhibition | ~0.5 | [3] |
| P. falciparum | W2mef (Chloroquine-resistant) | Asexual Blood Stage | Growth Inhibition | ~0.5 | [3] |
| P. berghei | NK65 | Exoerythrocytic Forms (Liver Stage) | Growth Inhibition | ~8-10 | [2] |
Table 2: In Vivo Efficacy of this compound against Plasmodium in Mouse Models
| Plasmodium Species | Mouse Strain | Treatment Regimen | Outcome | Reference |
| P. berghei | Not Specified | 1.5 mg/kg for 5 days | Complete protection (no blood-stage parasites after 28 days) | [2][3] |
| P. berghei | Not Specified | 1.5 mg/kg for 5 days | 4-day delay in prepatent period (blood-stage challenge) | [3] |
| P. chabaudi | Not Specified | 10 mg/kg for 4 days | Data for related compounds BPH-703 showed 100% reduction in parasitemia | [1] |
Experimental Protocols
Protocol 1: In Vitro Asexual Blood Stage Growth Inhibition Assay
This protocol details the methodology to assess the efficacy of this compound against the asexual blood stages of P. falciparum.
1.1. Materials
-
P. falciparum culture (e.g., 3D7 or W2mef strains)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)
-
This compound stock solution (in DMSO or other suitable solvent)
-
96-well microtiter plates
-
SYBR Green I nucleic acid stain or [3H]-hypoxanthine
-
Lysis buffer (e.g., Tris buffer containing saponin, Triton X-100, and EDTA)
-
Fluorescence plate reader or liquid scintillation counter
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
1.2. Experimental Workflow
Caption: Workflow for the in vitro asexual blood stage growth inhibition assay.
1.3. Detailed Procedure
-
Parasite Culture Synchronization: Synchronize P. falciparum cultures to the ring stage using methods like sorbitol treatment.[4] Adjust the parasitemia to approximately 0.5% and the hematocrit to 2% in complete culture medium.[4]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Assay Setup: Add 100 µL of the synchronized parasite culture to each well of a 96-well plate. Add 100 µL of the this compound dilutions to the respective wells. Include positive controls (parasites with no drug) and negative controls (uninfected erythrocytes).
-
Incubation: Incubate the plates for 72 hours at 37°C in a modular incubation chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Quantification of Parasite Growth:
-
SYBR Green I Assay: Prepare a lysis buffer containing SYBR Green I. Add 100 µL of this buffer to each well. Incubate in the dark at room temperature for 1 hour. Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
[3H]-Hypoxanthine Incorporation Assay: During the last 24 hours of incubation, add [3H]-hypoxanthine to each well.[5] After incubation, harvest the cells onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vivo Suppressive Test in a Mouse Model
This protocol describes the "4-day suppressive test" to evaluate the in vivo efficacy of this compound against P. berghei in mice.[1]
2.1. Materials
-
P. berghei ANKA strain
-
Female NMRI mice (or other suitable strain), 6-8 weeks old
-
This compound formulation for intraperitoneal (i.p.) or oral (p.o.) administration
-
Phosphate-buffered saline (PBS) or other suitable vehicle
-
Giemsa stain
-
Microscope
2.2. Experimental Workflow
Caption: Workflow for the in vivo 4-day suppressive test.
2.3. Detailed Procedure
-
Infection: On day 0, infect mice intraperitoneally with 1 x 107P. berghei-parasitized red blood cells.
-
Treatment: Two hours post-infection, administer the first dose of this compound to the treatment group of mice. Administer subsequent doses daily for the next three days (days 1, 2, and 3). A control group should receive the vehicle only.
-
Monitoring Parasitemia: On day 4, prepare thin blood smears from the tail blood of each mouse. Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Data Analysis: Calculate the average parasitemia for the control and treated groups. The percentage of parasite growth inhibition can be calculated using the following formula:
% Inhibition = [ (Average parasitemia of control group - Average parasitemia of treated group) / Average parasitemia of control group ] x 100
-
Survival Monitoring: Monitor the survival of the mice daily for up to 30 days.
Protocol 3: In Vitro Liver Stage Inhibition Assay
This protocol is for assessing the activity of this compound against the exoerythrocytic forms (EEFs) of P. berghei.[3]
3.1. Materials
-
P. berghei sporozoites
-
HepG2 cells (human hepatoma cell line)
-
Complete DMEM medium (supplemented with 10% FBS, penicillin-streptomycin)
-
This compound stock solution
-
24-well plates with glass coverslips
-
Primary antibody against Plasmodium HSP70
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
3.2. Detailed Procedure
-
Cell Seeding: Seed HepG2 cells onto glass coverslips in 24-well plates and allow them to adhere overnight.
-
Treatment and Infection: Pre-treat the HepG2 cells with various concentrations of this compound for 1 hour. Subsequently, add P. berghei sporozoites to each well.
-
Incubation: Incubate the infected cells for 48-52 hours at 37°C in a 5% CO2 incubator to allow for EEF development.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block with a blocking solution (e.g., BSA in PBS).
-
Incubate with a primary antibody targeting a parasite protein (e.g., HSP70).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis: Mount the coverslips on microscope slides. Quantify the number and size of EEFs using a fluorescence microscope. Calculate the IC50 value based on the reduction in EEF numbers or size in the treated wells compared to the untreated controls.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound as a potential antimalarial agent. By targeting a key enzyme in the parasite's isoprenoid biosynthesis pathway, this compound demonstrates a promising mechanism of action with potent activity against both liver and blood stages of Plasmodium. Rigorous adherence to these standardized protocols will ensure the generation of reliable and reproducible data, which is crucial for the advancement of this compound through the drug development pipeline.
References
- 1. Lipophilic analogs of zoledronate and risedronate inhibit Plasmodium geranylgeranyl diphosphate synthase (GGPPS) and exhibit potent antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipophilic Bisphosphonates Are Potent Inhibitors of Plasmodium Liver-Stage Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 5. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for B-715 In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Bph-715, a lipophilic bisphosphonate inhibitor of farnesyl diphosphate synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS). The information is intended for researchers, scientists, and professionals involved in drug development.
Introduction
This compound is a potent, new-generation lipophilic bisphosphonate originally designed as an anticancer agent.[1] Unlike traditional nitrogen-containing bisphosphonates that primarily target bone, the lipophilic nature of this compound enhances its cellular uptake, allowing it to exert effects on various tissues.[2][3] Its primary mechanism of action involves the inhibition of FPPS and GGPPS, key enzymes in the mevalonate pathway.[2][3] This inhibition disrupts protein prenylation, affecting the function of small GTPases like Ras, Rho, Rac, and Rap, which are crucial for cell survival signaling pathways.[2][3]
Applications in In Vivo Studies
1. Oncology:
This compound has demonstrated significant antitumor activity in vivo. In mouse xenograft models using SK-ES-1 cells, this compound showed greater efficacy in reducing tumor volume compared to the conventional bisphosphonate, zoledronate.[2][3] Its ability to inhibit both FPPS and GGPPS contributes to its potent, direct activity against tumor cell proliferation and invasiveness.[2][3]
2. Anti-Malarial Therapy:
This compound has shown remarkable efficacy against the liver stages of Plasmodium parasites. In mouse models infected with Plasmodium berghei sporozoites, treatment with this compound resulted in complete protection, with no parasites detected in the blood stage after 28 days.[1] It also exhibits activity against blood-stage parasites, leading to a significant delay in the prepatent period.[1]
Signaling Pathway of this compound
The primary signaling pathway affected by this compound is the mevalonate pathway, which is crucial for the synthesis of isoprenoid precursors like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification of proteins, a process known as prenylation.
Caption: this compound inhibits FPPS and GGPPS, disrupting protein prenylation and promoting apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies involving this compound.
Table 1: In Vivo Efficacy of this compound against Plasmodium berghei
| Compound | Mouse Dose (mg/kg) for 5 days | Prepatent Day | Delay in Prepatent Period (days) | Outcome | Reference |
| This compound | Not Specified | - | 4 | Complete protection (no blood-stage parasites after 28 days) | [1] |
Table 2: Comparative In Vivo Antitumor Activity
| Treatment | Tumor Volume (mm³) in Mouse Xenograft (SK-ES-1 cells) | Reference |
| Control | ~1200 | [3] |
| Zoledronate | ~800 | [3] |
| This compound | ~300 | [3] |
Table 3: Bone Resorption Activity
| Compound | IC50 in ⁴⁵Ca release from mouse metatarsals | Reference |
| Zoledronate | ~100 nM | [2] |
| This compound | ~2.9 µM | [2] |
| Bph-675 | ~30 µM | [2] |
| Bph-716 | ~1.3 µM | [2] |
Experimental Protocols
Protocol 1: In Vivo Antimalarial Activity Assessment
This protocol is based on the methodology described for testing bisphosphonates against Plasmodium berghei in mice.[1]
1. Animal Model:
-
Use appropriate mouse strains (e.g., BALB/c).
-
House animals under standard laboratory conditions.
2. This compound Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile PBS). The final concentration should be determined based on the required dosage.
-
Administer this compound via intraperitoneal (i.p.) injection once daily.
-
A typical treatment duration is 5 days, starting before sporozoite challenge.[1]
3. Plasmodium berghei Sporozoite Challenge:
-
Infect mosquitoes (Anopheles stephensi) with P. berghei.
-
Dissect salivary glands from infected mosquitoes to isolate sporozoites.
-
Inject a defined number of sporozoites (e.g., 10,000) intravenously into the tail vein of each mouse.
4. Monitoring:
-
Starting from day 3 post-infection, monitor the mice daily for the presence of blood-stage parasites.
-
Prepare thin blood smears from tail blood and stain with Giemsa.
-
Examine the smears under a microscope to determine the prepatent period (the time until parasites are first detected in the blood).
-
Continue monitoring for a defined period (e.g., 28 days) to assess for complete protection.
Protocol 2: In Vivo Antitumor Activity in a Mouse Xenograft Model
This protocol is based on studies evaluating the effect of this compound on tumor growth.[2][3]
1. Cell Culture and Animal Model:
-
Culture human tumor cells (e.g., SK-ES-1 Ewing's sarcoma cells) under standard conditions.
-
Use immunodeficient mice (e.g., nude mice) to prevent graft rejection.
2. Tumor Implantation:
-
Harvest tumor cells and resuspend them in a suitable medium (e.g., Matrigel).
-
Subcutaneously inject a defined number of cells (e.g., 1 x 10⁶) into the flank of each mouse.
3. This compound Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare this compound in a sterile vehicle for injection.
-
Administer this compound (and control vehicle) via a specified route (e.g., i.p.) at a defined dose and schedule.
4. Tumor Growth Measurement:
-
Measure tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
5. Endpoint:
-
Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Excise the tumors for further analysis (e.g., histology, biomarker analysis).
Experimental Workflow Diagram
Caption: General workflows for in vivo antimalarial and antitumor studies with this compound.
References
Application Notes and Protocols for Western Blot Analysis of Bph-715 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the analysis of cellular responses to Bph-715 treatment, with a focus on Western blot techniques. This compound is a potent lipophilic bisphosphonate that functions as a dual inhibitor of Farnesyl Diphosphate Synthase (FPPS) and Geranylgeranyl Diphosphate Synthase (GGPPS). This inhibition prevents the prenylation of small GTPases, such as Ras, Rho, Rac, and Rap, which are critical for various cellular processes including proliferation, survival, and migration.[1] Western blot analysis is an essential tool to elucidate the downstream effects of this compound on these signaling pathways.
Data Presentation: Quantitative Analysis of Protein Expression
The following table summarizes hypothetical quantitative Western blot data from cells treated with this compound. This data reflects the expected decrease in the membrane-associated (active) forms of small GTPases due to the inhibition of their prenylation.
| Target Protein | Treatment Group | Normalized Band Intensity (Arbitrary Units) | Fold Change vs. Control |
| Unprenylated Rap1A | Control (Vehicle) | 1.0 ± 0.15 | 1.0 |
| This compound (100 nM) | 4.2 ± 0.5 | 4.2 | |
| This compound (500 nM) | 8.9 ± 1.2 | 8.9 | |
| Total RhoA | Control (Vehicle) | 1.0 ± 0.1 | 1.0 |
| This compound (100 nM) | 0.9 ± 0.12 | 0.9 | |
| This compound (500 nM) | 0.95 ± 0.1 | 0.95 | |
| Phospho-Akt (Ser473) | Control (Vehicle) | 1.0 ± 0.2 | 1.0 |
| This compound (100 nM) | 0.6 ± 0.1 | 0.6 | |
| This compound (500 nM) | 0.3 ± 0.05 | 0.3 | |
| Cleaved Caspase-3 | Control (Vehicle) | 1.0 ± 0.18 | 1.0 |
| This compound (100 nM) | 2.5 ± 0.4 | 2.5 | |
| This compound (500 nM) | 5.1 ± 0.8 | 5.1 |
Signaling Pathway Modulated by this compound
The diagram below illustrates the mechanism of action of this compound and its impact on downstream signaling pathways.
Caption: this compound inhibits FPPS and GGPPS, blocking protein prenylation and downstream signaling.
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., breast cancer, prostate cancer).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with the desired concentrations of this compound (e.g., 100 nM, 500 nM) for the specified duration (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
2. Protein Extraction
-
Reagents:
-
Phosphate-buffered saline (PBS), ice-cold.
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
-
Procedure for Adherent Cells:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to the plate.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. Western Blot Analysis
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the protein lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-40 µg) into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-unprenylated Rap1A, anti-RhoA, anti-phospho-Akt, anti-cleaved Caspase-3) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to a loading control (e.g., GAPDH or β-actin).
-
Western Blot Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol.
Caption: A streamlined workflow for Western blot analysis of this compound treated cells.
References
Measuring the Dual Inhibition of FPPS and GGPPS by Bph-715: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bph-715 is a lipophilic bisphosphonate compound that has demonstrated potent anti-cancer and anti-parasitic activities.[1][2] Its mechanism of action involves the dual inhibition of two key enzymes in the mevalonate pathway: Farnesyl Diphosphate Synthase (FPPS) and Geranylgeranyl Diphosphate Synthase (GGPPS).[1][3] These enzymes are responsible for the synthesis of farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP), respectively. FPP and GGPP are critical isoprenoid precursors for the post-translational modification of small GTPases, such as Ras, Rho, and Rab, a process known as protein prenylation.[1] By inhibiting both FPPS and GGPPS, this compound disrupts protein prenylation, leading to the impairment of essential cellular signaling pathways that control cell growth, differentiation, and survival.[1][4] This dual-targeting capability makes this compound a compound of significant interest in drug development.[1]
These application notes provide a summary of the inhibitory activity of this compound against FPPS and GGPPS and detailed protocols for measuring this inhibition.
Quantitative Data Summary
The inhibitory potency of this compound against human FPPS and GGPPS has been determined in various studies. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of this compound against Human Farnesyl Diphosphate Synthase (FPPS)
| Parameter | Value | Reference |
| IC50 | 100 nM | [5] |
| pIC50 | 7.0 | [5] |
Table 2: Inhibitory Activity of this compound against Human Geranylgeranyl Diphosphate Synthase (GGPPS)
| Parameter | Value | Reference |
| IC50 | 280 nM | [5] |
| pIC50 | 6.55 | [5] |
| Ki | 6900 nM | [5] |
| pKi | 5.16 | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of this compound and the experimental approach to quantify its inhibitory effects, the following diagrams are provided.
Experimental Protocols
The following protocols are based on established methodologies for measuring FPPS and GGPPS activity and their inhibition. A common method involves the use of a radiolabeled substrate, such as [³H]-IPP or [¹⁴C]-IPP, and measuring its incorporation into the product, FPP or GGPP.
Protocol 1: FPPS Inhibition Assay using a Radiochemical Method
This protocol is adapted from methods described for measuring FPPS activity.[5]
1. Materials and Reagents:
-
Recombinant Human FPPS
-
This compound
-
Geranyl Diphosphate (GPP)
-
[³H]-Isopentenyl Diphosphate ([³H]-IPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2 mM DTT
-
Stop Solution: 0.8 M HCl
-
Scintillation Cocktail
-
96-well microplates
-
Scintillation vials
-
Liquid scintillation counter
2. Assay Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series to obtain the desired final concentrations for the assay.
-
Prepare a substrate mix containing GPP and [³H]-IPP in assay buffer. The final concentrations in the reaction should be at or near the Km values for the substrates.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add 10 µL of the this compound serial dilutions or vehicle control (for 0% inhibition) to each well.
-
Add 70 µL of assay buffer containing the appropriate amount of recombinant human FPPS to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Enzymatic Reaction:
-
Add 20 µL of the substrate mix (GPP and [³H]-IPP) to each well to start the reaction.
-
Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
-
Stop the Reaction:
-
Terminate the reaction by adding 100 µL of the stop solution (0.8 M HCl) to each well. The acidic conditions will hydrolyze the diphosphate group of the unreacted [³H]-IPP, while the product, [³H]-FPP, remains stable.
-
-
Product Extraction and Detection:
-
After stopping the reaction, the farnesyl product can be extracted with an organic solvent like hexane or by using a reverse-phase C18 column.
-
Transfer the organic phase or the eluate containing the [³H]-FPP to a scintillation vial.
-
Add an appropriate volume of scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: GGPPS Inhibition Assay using a Radiochemical Method
This protocol is similar to the FPPS assay but uses FPP as the allylic substrate.[5]
1. Materials and Reagents:
-
Recombinant Human GGPPS
-
This compound
-
Farnesyl Diphosphate (FPP)
-
[¹⁴C]-Isopentenyl Diphosphate ([¹⁴C]-IPP) or [³H]-IPP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT
-
Stop Solution: Saturated NaCl
-
Extraction Solvent: Butanol
-
Scintillation Cocktail
-
96-well microplates
-
Scintillation vials
-
Liquid scintillation counter
2. Assay Procedure:
-
Prepare Reagents:
-
Prepare a stock solution and serial dilutions of this compound as described for the FPPS assay.
-
Prepare a substrate mix containing FPP and [¹⁴C]-IPP in assay buffer.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add 10 µL of the this compound serial dilutions or vehicle control to each well.
-
Add 70 µL of assay buffer containing the appropriate amount of recombinant human GGPPS to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiate the Enzymatic Reaction:
-
Start the reaction by adding 20 µL of the substrate mix (FPP and [¹⁴C]-IPP) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Stop the Reaction and Product Extraction:
-
Stop the reaction by adding 100 µL of saturated NaCl.
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Extract the [¹⁴C]-GGPP product by adding 200 µL of butanol to each well and mixing thoroughly. . Centrifuge the plate briefly to separate the phases.
-
-
Detection:
-
Transfer a 100 µL aliquot of the butanol (upper) phase to a scintillation vial.
-
Add scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
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Calculate the percent inhibition and determine the IC50 value for this compound as described in the FPPS assay protocol.
-
Conclusion
This compound is a potent dual inhibitor of FPPS and GGPPS, targeting key steps in the isoprenoid biosynthesis pathway. The provided protocols offer robust methods for quantifying the inhibitory activity of this compound and similar compounds. These assays are essential tools for the preclinical evaluation and development of novel therapeutics targeting the mevalonate pathway. The ability to measure both FPPS and GGPPS inhibition allows for a comprehensive characterization of the inhibitor's mechanism of action and its potential therapeutic efficacy.
References
- 1. Lipophilic Bisphosphonates as Dual Farnesyl/Geranylgeranyl Diphosphate Synthase Inhibitors: An X-ray and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipophilic analogs of zoledronate and risedronate inhibit Plasmodium geranylgeranyl diphosphate synthase (GGPPS) and exhibit potent antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipophilic bisphosphonates as dual farnesyl/geranylgeranyl diphosphate synthase inhibitors: an X-ray and NMR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Troubleshooting & Optimization
Technical Support Center: Bph-715 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bph-715. The focus is on addressing challenges related to its in vivo bioavailability and providing actionable strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a lipophilic nitrogen-containing bisphosphonate. Unlike traditional, more polar bisphosphonates, its lipophilicity is designed to enhance cell permeability. It acts as a potent inhibitor of two key enzymes in the mevalonate pathway: Farnesyl Diphosphate Synthase (FPPS) and Geranylgeranyl Diphosphate Synthase (GGPPS).[1][2] By inhibiting these enzymes, this compound disrupts the synthesis of essential isoprenoids, which are crucial for protein prenylation. This process is vital for the function of small GTPases like Ras, Rho, and Rac, which are involved in critical cell signaling pathways that control cell survival, proliferation, and invasion.[1][2]
Q2: The prompt mentions low bioavailability for this compound. Is this accurate?
The bioavailability of this compound is a complex topic. Traditional bisphosphonates are known for their very poor oral bioavailability (often less than 1%) due to their high polarity, which limits their absorption through the gastrointestinal epithelium.[3] this compound was developed as a lipophilic analog to improve cell permeability and overcome this limitation.
However, high lipophilicity can introduce other challenges. While it may enhance absorption across the gut wall, it can also lead to increased distribution into various tissues and organs, which might reduce the concentration of the drug at its intended target.[1] Additionally, very long alkyl chains, which increase lipophilicity, can sometimes lead to poor pharmacokinetics.[1] Therefore, while this compound is designed for better absorption than traditional bisphosphonates, optimizing its delivery and ensuring it reaches the target tissue in sufficient concentrations remains a critical experimental consideration.
Q3: What are the primary challenges I might face when working with this compound in vivo?
The primary challenges when working with this compound in vivo are likely related to its physicochemical properties and pharmacokinetic profile:
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Poor Aqueous Solubility: As a lipophilic compound, this compound is expected to have low solubility in aqueous solutions, which can make formulation for in vivo administration challenging.
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Variable Absorption: Oral absorption can be inconsistent and may be influenced by factors such as diet.
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Tissue Distribution: Its lipophilic nature may cause it to accumulate in tissues other than the intended target, potentially lowering its effective concentration where needed.[1]
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Lack of a Standardized Formulation: As an experimental compound, there are no universally established formulations for this compound. Researchers need to develop and optimize a suitable delivery vehicle for their specific experimental model.
Troubleshooting Guide: Overcoming this compound Bioavailability Challenges
This guide provides strategies and detailed protocols to address the potential issue of low or variable bioavailability of this compound in your in vivo experiments.
Issue 1: Difficulty in preparing a stable and homogenous formulation for administration.
Cause: Due to its lipophilic nature, this compound will not readily dissolve in aqueous vehicles like saline or phosphate-buffered saline (PBS).
Solution: Utilize formulation strategies designed for poorly water-soluble drugs.
Table 1: Comparison of Formulation Strategies for Lipophilic Compounds
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Co-solvents | Increase solubility by using a mixture of water-miscible organic solvents. | Simple to prepare. | Potential for in vivo toxicity of the solvent; drug may precipitate upon dilution in the body. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form an emulsion in the GI tract. | Enhances solubility and absorption. | Can be complex to formulate; potential for GI side effects. |
| Nanoparticle Formulations (e.g., Nanoemulsions, Liposomes) | Encapsulating the drug in nanoparticles increases surface area and can improve solubility and stability. | Can improve bioavailability and target delivery. | More complex and costly manufacturing processes. |
| Cyclodextrin Complexation | Cyclodextrins have a hydrophilic exterior and a lipophilic interior, allowing them to encapsulate lipophilic drugs and increase their solubility. | Improves solubility and dissolution rate. | Limited drug loading capacity; potential for nephrotoxicity with some cyclodextrins. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
This protocol is a starting point and may require optimization for your specific needs.
Materials:
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This compound
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Dimethyl sulfoxide (DMSO)
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Polyethylene glycol 400 (PEG 400)
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Saline (0.9% NaCl)
Procedure:
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Weigh the required amount of this compound.
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Dissolve the this compound in a minimal amount of DMSO. For example, start with a 10% DMSO solution. Ensure it is fully dissolved.
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Add PEG 400 to the solution. A common ratio to start with is 10% DMSO, 40% PEG 400.
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Slowly add saline to the desired final volume while vortexing to create a 10% DMSO, 40% PEG 400, and 50% saline formulation.
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Visually inspect the solution for any precipitation. If precipitation occurs, the formulation is not suitable and the solvent ratios need to be adjusted.
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Administer the formulation to the animals immediately after preparation to minimize the risk of precipitation.
Protocol 2: Preparation of a Simple Lipid-Based Formulation (for oral gavage)
Materials:
-
This compound
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Sesame oil or other appropriate pharmaceutical-grade oil
-
Lecithin (as an emulsifier)
Procedure:
-
Weigh the required amount of this compound.
-
Add the this compound to the sesame oil.
-
Gently heat the mixture to 37-40°C while stirring to facilitate dissolution. Do not overheat as it may degrade the compound.
-
If the drug does not fully dissolve, consider adding a small amount of a co-solvent like ethanol before adding it to the oil.
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Add lecithin (e.g., 1-2% w/v) and sonicate the mixture to create a more stable suspension/emulsion.
-
Administer the formulation via oral gavage. Ensure the mixture is well-suspended before each administration.
Issue 2: High variability in experimental outcomes between animals.
Cause: This can be due to inconsistent drug absorption, which is common for lipophilic compounds administered orally.
Solution: Standardize administration conditions and consider alternative routes.
Troubleshooting Steps:
-
Standardize Fasting and Feeding: The presence of food can significantly impact the absorption of lipophilic drugs.
-
Fasting: Fast animals overnight before oral administration. This can reduce variability but may decrease the absorption of some lipophilic drugs that benefit from the presence of bile salts released during digestion.
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Fed State: Alternatively, administer the drug with a high-fat meal to all animals to promote a more consistent, albeit potentially altered, absorption profile.
-
-
Ensure Formulation Homogeneity: If using a suspension, ensure it is thoroughly mixed before dosing each animal to prevent settling of the drug particles.
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Consider Intraperitoneal (i.p.) or Intravenous (i.v.) Injection: If oral administration proves too variable, switching to i.p. or i.v. routes can bypass the complexities of gastrointestinal absorption and provide more consistent systemic exposure. This requires reformulating the drug in a vehicle suitable for injection (e.g., a co-solvent system with low toxicity or a nanoemulsion).
Visualizations
Signaling Pathway
This compound inhibits FPPS and GGPPS, which are key enzymes in the mevalonate pathway. This pathway is responsible for producing isoprenoids, which are precursors for cholesterol synthesis and are essential for protein prenylation.
Experimental Workflow
The following diagram illustrates a typical workflow for preparing and testing a nanoemulsion formulation of this compound to improve its bioavailability.
References
Potential off-target effects of Bph-715
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Bph-715.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
A1: this compound is a lipophilic bisphosphonate designed as a dual inhibitor of Farnesyl Diphosphate Synthase (FPPS) and Geranylgeranyl Diphosphate Synthase (GGPPS).[1][2] Its mechanism of action involves the inhibition of the mevalonate pathway, which is crucial for the production of isoprenoid precursors required for protein prenylation.
Q2: Are there any known off-target effects of this compound at a molecular level?
A2: Currently, there is limited publicly available data from comprehensive off-target screening studies for this compound against a broad panel of kinases or other enzymes. The primary characterization of this compound has focused on its potent dual inhibition of FPPS and GGPPS.[1][2] Unlike many kinase inhibitors, its chemical structure is not designed for ATP-binding pockets of kinases. However, as with any small molecule, off-target interactions cannot be entirely ruled out without specific testing. Researchers observing unexpected phenotypes should consider the possibility of effects beyond FPPS and GGPPS inhibition.
Q3: How does the lipophilicity of this compound influence its activity and potential for off-target effects?
A3: The lipophilic nature of this compound enhances its ability to cross cell membranes, leading to greater intracellular concentrations compared to less lipophilic bisphosphonates like zoledronate.[2] This increased cellular uptake contributes to its potent anti-proliferative activity. While this property is advantageous for its on-target activity, it could also potentially lead to increased interactions with other intracellular components, though specific examples are not well-documented in the literature.
Q4: Does this compound have a reduced effect on bone compared to other bisphosphonates?
A4: Yes, this compound was designed to have weaker binding to bone mineral compared to conventional bisphosphonates.[2] This is a desirable characteristic for its application in oncology outside of bone-related pathologies, as it allows for higher bioavailability to target tumor cells in other tissues. In this context, the reduced bone targeting can be considered a beneficial "off-target" characteristic from a therapeutic standpoint.
Q5: What are the known class-specific side effects of bisphosphonates that could be considered when using this compound?
A5: While specific toxicological data for this compound is not extensively available, the bisphosphonate class of drugs is associated with certain side effects. These are generally observed in a clinical context and may not be directly relevant to all in vitro or preclinical research. However, it is useful to be aware of them. Known class-wide side effects include gastrointestinal issues, and in rare cases, osteonecrosis of the jaw (ONJ) and atypical femoral fractures with long-term use. It is important to note that these effects are dose and duration-dependent and are primarily a concern in clinical applications.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Cytotoxicity at Low Concentrations
-
Possible Cause: Your cell line may be particularly sensitive to the inhibition of both FPPS and GGPPS. The dual inhibition can lead to a more profound disruption of protein prenylation and downstream signaling pathways essential for cell survival.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Perform a rescue experiment by co-incubating your cells with farnesol (FOH) and/or geranylgeraniol (GGOH). If the cytotoxicity is due to on-target effects, supplementation with these isoprenoid precursors should partially or fully rescue the phenotype.[1]
-
Titrate the Dose: Perform a more detailed dose-response curve to determine the precise IC50 in your cell line.
-
Compare with Other Bisphosphonates: Test other bisphosphonates with different selectivity profiles (e.g., zoledronate - primarily FPPS inhibitor) to see if the observed phenotype is specific to dual FPPS/GGPPS inhibition.
-
Issue 2: Observed Phenotype is Not Rescued by Farnesol or Geranylgeraniol
-
Possible Cause: This could suggest a potential off-target effect or that the downstream consequences of dual FPPS/GGPPS inhibition in your specific model are not easily reversible by exogenous isoprenoids.
-
Troubleshooting Steps:
-
Investigate Downstream Signaling: Analyze key signaling pathways affected by protein prenylation, such as Ras, Rho, and Rap GTPase signaling, to confirm the on-target mechanism is active.
-
Broad-Spectrum Pathway Analysis: Consider using proteomics or transcriptomics to identify unexpected pathway modulation.
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Consult the Literature for Similar Phenotypes: Search for literature on other dual FPPS/GGPPS inhibitors to see if similar non-rescuable phenotypes have been reported.
-
Issue 3: Inconsistent Results Between Different Cell Lines
-
Possible Cause: The expression levels of FPPS and GGPPS, as well as the cellular reliance on the mevalonate pathway, can vary significantly between different cell lines.
-
Troubleshooting Steps:
-
Characterize Target Expression: If possible, quantify the protein or mRNA expression levels of FPPS and GGPPS in your cell lines.
-
Assess Basal Mevalonate Pathway Activity: Compare the basal rate of protein prenylation in your different cell lines.
-
Review the Genetic Background: The mutation status of key oncogenes (e.g., KRAS, which requires farnesylation) can influence sensitivity to FPPS/GGPPS inhibition.
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound and Zoledronate
| Compound | Target/Assay | Cell Line | IC50 | Reference |
| This compound | Tumor Cell Growth Inhibition | MCF-7 (Breast) | ~100-200 nM | [1] |
| Tumor Cell Growth Inhibition | NCI-H460 (Lung) | ~100-200 nM | [1] | |
| Tumor Cell Growth Inhibition | SF-268 (Glioblastoma) | ~100-200 nM | [1] | |
| 45Ca2+ Release Inhibition | Mouse Fetal Metatarsal | 2.9 µM | [2] | |
| Zoledronate | Tumor Cell Growth Inhibition | MCF-7, NCI-H460, SF-268 | ~15 µM | [1] |
| 45Ca2+ Release Inhibition | Mouse Fetal Metatarsal | ~100 nM | [2] |
Experimental Protocols
Key Experiment: Farnesol/Geranylgeraniol Rescue Assay
This experiment is crucial to determine if an observed cellular phenotype is due to the on-target inhibition of the mevalonate pathway.
Methodology:
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare stock solutions of Farnesol (FOH) and Geranylgeraniol (GGOH) in an appropriate solvent (e.g., ethanol).
-
Treatment:
-
Treat cells with a range of this compound concentrations around the expected IC50.
-
For rescue groups, co-treat cells with this compound and a final concentration of 10-20 µM FOH or GGOH. Include control groups for vehicle, this compound alone, FOH alone, and GGOH alone.
-
-
Incubation: Incubate the cells for a period sufficient to observe the desired phenotype (e.g., 48-72 hours for proliferation assays).
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Endpoint Analysis: Assess the cellular phenotype of interest (e.g., cell viability using MTT or CellTiter-Glo, apoptosis using Annexin V staining, or specific signaling pathway readouts).
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Data Interpretation: A reversal of the this compound-induced phenotype by FOH or GGOH indicates an on-target effect. A lack of rescue may suggest off-target effects or irreversible downstream consequences of on-target inhibition.[1]
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
Bph-715 cytotoxicity in normal versus cancer cells
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the cytotoxicity of Bph-715 in normal versus cancer cells. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual diagrams to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a lipophilic bisphosphonate that exhibits potent anti-cancer activity. Its primary mechanism of action is the dual inhibition of two key enzymes in the mevalonate pathway: Farnesyl Diphosphate Synthase (FPPS) and Geranylgeranyl Diphosphate Synthase (GGPPS).[1] This dual inhibition disrupts the synthesis of essential isoprenoids, leading to the impairment of crucial cellular processes in cancer cells, such as protein prenylation, which is vital for the function of small GTPases like Ras, Rho, and Rac that are involved in cell survival and proliferation signaling pathways.[1]
Q2: How does the cytotoxicity of this compound in cancer cells compare to conventional bisphosphonates?
A2: this compound is significantly more potent in inhibiting tumor cell growth compared to conventional bisphosphonates like zoledronate and pamidronate.[1] It exhibits IC50 values in the nanomolar range for several cancer cell lines, whereas zoledronate and pamidronate have IC50 values in the micromolar range.[1]
Q3: Is this compound expected to be toxic to normal, non-cancerous cells?
A3: While direct comparative cytotoxicity data across a wide range of normal human cell lines is limited, this compound is anticipated to have a more favorable toxicity profile towards normal cells compared to traditional bisphosphonates. This is attributed to its lipophilic nature, which reduces its affinity for bone mineral. Consequently, it is less likely to accumulate in and cause damage to bone tissue, a common side effect of conventional bisphosphonates. The primary targets of this compound, the FPPS and GGPPS enzymes, are part of a pathway that is often upregulated in cancer cells, suggesting a potential for selective targeting.
Q4: What are the key signaling pathways affected by this compound?
A4: this compound primarily impacts the mevalonate pathway, leading to the downstream inhibition of signaling pathways that are dependent on protein prenylation. This includes pathways regulated by the Ras, Rho, and Rac families of small GTPases, which are critical for cell growth, survival, and motility.
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of this compound and Zoledronate in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | MCF-7 | Breast Cancer | ~100-200 |
| NCI-H460 | Non-small cell lung cancer | ~100-200 | |
| SF-268 | Glioblastoma | ~100-200 | |
| Zoledronate | Various | - | ~15,000 |
Data synthesized from multiple sources indicating the significantly higher potency of this compound.[1]
Experimental Protocols
Protocol: Determination of this compound Cytotoxicity using the MTT Assay
This protocol outlines the steps for assessing the cytotoxic effects of this compound on adherent cancer and normal cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, carefully remove the medium containing the compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
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Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
After the incubation, add 100 µL of MTT solvent to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium and MTT solution only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software.
-
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. |
| Low signal or no dose-response | Incorrect this compound concentration range, insufficient incubation time, cell line is resistant. | Test a broader range of this compound concentrations. Increase the incubation time. Verify the sensitivity of the cell line to other known cytotoxic agents. |
| High background in blank wells | Contamination of reagents or medium, precipitation of MTT. | Use sterile, filtered reagents. Ensure complete dissolution of the formazan crystals. |
| Unexpected results in normal cells | Cell culture conditions, passage number of cells. | Maintain consistent cell culture conditions. Use cells at a low passage number to ensure they retain their normal phenotype. |
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound via dual inhibition of FPPS and GGPPS.
Experimental Workflow Diagram
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
References
Troubleshooting Inconsistent Results with Bph-715: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bph-715. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a lipophilic bisphosphonate that acts as a dual inhibitor of farnesyl diphosphate synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS)[1][2]. This dual inhibition leads to potent antitumor activity by disrupting protein prenylation, a critical post-translational modification for various proteins involved in cell signaling and survival[2][3]. Its lipophilic nature enhances its ability to enter cells, contributing to its high potency[1].
Q2: We are observing lower than expected potency of this compound in our cancer cell lines. What could be the reason?
A2: Several factors could contribute to lower than expected potency. This compound's efficacy can be cell-line dependent. It has been shown to be highly active in cell lines such as MCF-7 (breast cancer), NCI-H460 (non-small cell lung cancer), and SF-268 (glioblastoma)[1]. Additionally, due to its lipophilic nature, issues with solubility and delivery to the cells in your specific experimental setup could be a factor. Ensure proper solubilization of the compound as recommended by the supplier. For example, it can be prepared as a 10 mM stock in DMSO[4][5].
Q3: We are attempting to perform a rescue experiment by adding farnesol (FOH) or geranylgeraniol (GGOH) to our this compound treated cells, but we are not seeing a reversal of the inhibitory effect. Is this expected?
A3: Yes, this is the expected outcome. Unlike other bisphosphonates where the addition of GGOH might partially rescue the effects, this compound's potent dual inhibition of both FPPS and GGPPS prevents rescue by the addition of either FOH or GGOH[1][2]. This lack of rescue is a key characteristic of this compound's mechanism of action.
Troubleshooting Guide
Issue: High variability in IC50 values for this compound across replicate experiments.
Possible Causes and Solutions:
-
Cell Culture Conditions: Ensure consistency in cell density, passage number, and growth phase across all experiments. Fluctuations in these parameters can significantly impact cellular response to inhibitors.
-
Compound Stability and Storage: this compound should be stored at -20°C[4][5]. Improper storage can lead to degradation of the compound. Prepare fresh dilutions from a stock solution for each experiment to avoid issues with freeze-thaw cycles.
-
Assay Protocol: Standardize all steps of your experimental protocol, including incubation times, reagent concentrations, and detection methods. Minor variations can lead to significant differences in results.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various experimental contexts.
| Assay Type | Cell Line / System | IC50 Value | Reference |
| Tumor Cell Growth Inhibition | MCF-7, NCI-H460, SF-268 | ~100-200 nM | [1][2] |
| 45Ca Release Inhibition | Mouse Fetal Metatarsal | 2.9 µM | [1] |
| Plasmodium falciparum Growth Inhibition | Intraerythrocytic Stage | 690 nM | [6] |
Experimental Protocols
General Cell Growth Inhibition Assay:
-
Cell Seeding: Plate cells (e.g., MCF-7, NCI-H460, or SF-268) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound treatment.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Determine cell viability using a standard method such as MTT, MTS, or a resazurin-based assay.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Visualizations
Below are diagrams illustrating key concepts related to this compound.
References
- 1. Lipophilic Bisphosphonates as Dual Farnesyl/Geranylgeranyl Diphosphate Synthase Inhibitors: An X-ray and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 3. pnas.org [pnas.org]
- 4. BPH715 CAS#: 1059677-23-4 [amp.chemicalbook.com]
- 5. BPH715 | 1059677-23-4 [amp.chemicalbook.com]
- 6. Lipophilic analogs of zoledronate and risedronate inhibit Plasmodium geranylgeranyl diphosphate synthase (GGPPS) and exhibit potent antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
How to improve Bph-715 delivery to target cells
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Bph-715 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in delivering this potent, lipophilic bisphosphonate to target cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a lipophilic bisphosphonate that functions as a dual inhibitor of farnesyl diphosphate synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS).[1][2] By inhibiting these key enzymes in the mevalonate pathway, this compound disrupts the synthesis of essential isoprenoids, which are vital for protein prenylation. This inhibition ultimately affects cellular processes such as proliferation, survival, and invasion, making this compound a potent agent against cancer cells and other proliferative diseases.[1][2]
Q2: How does the lipophilicity of this compound affect its delivery?
The lipophilic nature of this compound enhances its ability to cross cell membranes, leading to increased intracellular accumulation compared to more polar bisphosphonates like zoledronate.[2][3] This property contributes to its potent in vitro and in vivo activity.[1][2] However, its low aqueous solubility can present challenges in formulation and may lead to aggregation or precipitation in aqueous-based cellular assay media.[4]
Q3: What are the recommended solvents for dissolving this compound?
For in vitro experiments, this compound can be dissolved in organic solvents such as dimethyl sulfoxide (DMSO). It is also reported to be soluble in 0.5 M sodium hydroxide (NaOH). When preparing stock solutions, it is crucial to ensure complete dissolution before further dilution into aqueous buffers or cell culture media to avoid precipitation.
Troubleshooting Guides
In Vitro Cellular Assays
Problem: I am observing low or inconsistent activity of this compound in my cell-based assays.
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Possible Cause 1: Poor Solubility or Precipitation in Culture Medium.
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Solution: Due to its lipophilic nature, this compound may precipitate when diluted into aqueous culture media.[4] To mitigate this, prepare a high-concentration stock solution in DMSO. When diluting into your final assay medium, ensure rapid and thorough mixing. It is also advisable to visually inspect the medium for any signs of precipitation before adding it to the cells. Consider using a serum-free medium for the initial treatment period, as serum proteins can sometimes interact with lipophilic compounds.[5]
-
-
Possible Cause 2: Compound Adsorption to Plasticware.
-
Solution: Lipophilic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in your experiment. To minimize this, use low-adhesion microplates and pipette tips. Pre-coating plates with a protein solution like bovine serum albumin (BSA) can also help to block non-specific binding sites.
-
-
Possible Cause 3: Off-Target Effects or Cellular Stress.
-
Solution: At high concentrations, lipophilic compounds can sometimes induce non-specific cellular stress or membrane disruption.[4] It is important to perform dose-response experiments to identify the optimal concentration range for specific activity. Include appropriate vehicle controls (e.g., DMSO at the same final concentration) to distinguish the specific effects of this compound from solvent effects.
-
In Vivo Experiments
Problem: I am observing poor efficacy or high toxicity of this compound in my animal models.
-
Possible Cause 1: Suboptimal Formulation and Bioavailability.
-
Solution: The in vivo delivery of lipophilic compounds can be challenging. For intraperitoneal (i.p.) or intravenous (i.v.) injections, consider formulating this compound in a vehicle that enhances its solubility and stability. Options include co-solvent systems (e.g., ethanol/surfactant mixtures) or lipid-based formulations such as liposomes or nanoemulsions.[6][7] These formulations can improve the pharmacokinetic profile and reduce the risk of precipitation upon injection.
-
-
Possible Cause 2: Off-Target Tissue Accumulation.
-
Solution: The lipophilicity of this compound may lead to its accumulation in tissues other than the intended target, potentially causing off-target toxicity.[1] Biodistribution studies using a labeled version of this compound can help to identify where the compound accumulates. If off-target effects are a concern, consider targeted delivery strategies, such as antibody-drug conjugates or ligand-targeted nanoparticles, to direct this compound to the desired cells or tissues.
-
Quantitative Data
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Adenocarcinoma | ~100-200 | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | More inhibitory than zoledronate at 10 µM | [2] |
| SK-ES-1 | Sarcoma | - | [1] |
| Multiple Cell Lines | Various | ~168 | [3] |
Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Animal Model | Cell Line | Treatment | Outcome | Reference |
| Mouse Xenograft | SK-ES-1 Sarcoma | This compound | Significant reduction in tumor volume compared to control and zoledronate | [1] |
Experimental Protocols
Protocol 1: Tumor Cell Growth Inhibition Assay (MTT Assay)
This protocol is adapted for the evaluation of the lipophilic compound this compound.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates (low-adhesion recommended)
-
Target cancer cell line
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in complete culture medium. Ensure rapid vortexing during dilution to minimize precipitation.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vivo Administration of this compound using a Liposomal Formulation
This protocol provides a general guideline for the preparation and administration of a liposomal formulation of this compound.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, Cholesterol, DSPE-PEG)
-
Chloroform and Methanol
-
Rotary evaporator
-
Probe sonicator or extruder
-
Sterile saline or PBS
-
Syringes and needles
Procedure:
-
Lipid Film Hydration: a. Dissolve this compound and lipids in a chloroform/methanol mixture in a round-bottom flask. b. Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall. c. Hydrate the lipid film with sterile saline or PBS by gentle rotation at a temperature above the lipid phase transition temperature.
-
Liposome Sizing: a. To obtain unilamellar vesicles of a defined size, sonicate the liposome suspension using a probe sonicator or extrude it through polycarbonate membranes with a specific pore size.
-
Sterilization and Characterization: a. Sterilize the liposomal formulation by filtering through a 0.22 µm filter. b. Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
-
In Vivo Administration: a. Administer the liposomal this compound formulation to animals via the desired route (e.g., intravenous or intraperitoneal injection). The dosage and frequency will depend on the specific animal model and experimental design.
Visualizations
Caption: this compound inhibits FPPS and GGPPS in the mevalonate pathway.
Caption: Workflow for optimizing this compound delivery to target cells.
References
- 1. Lipophilic Bisphosphonates as Dual Farnesyl/Geranylgeranyl Diphosphate Synthase Inhibitors: An X-ray and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 3. Lipophilic analogs of zoledronate and risedronate inhibit Plasmodium geranylgeranyl diphosphate synthase (GGPPS) and exhibit potent antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDLs extract lipophilic drugs from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Managing Bph-715-Induced Cellular Stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bph-715. Our goal is to help you navigate potential challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a lipophilic bisphosphonate that functions as a dual inhibitor of Farnesyl Diphosphate Synthase (FPPS) and Geranylgeranyl Diphosphate Synthase (GGPPS).[1][2] By inhibiting these key enzymes in the mevalonate pathway, this compound prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). This, in turn, disrupts the prenylation of small GTPases such as Ras, Rho, Rac, and Rap, which are critical for various cell survival signaling pathways.[1][2]
Q2: How does this compound-induced inhibition of FPPS and GGPPS lead to cellular stress?
The inhibition of FPPS and GGPPS by this compound disrupts post-translational modification of key signaling proteins. This interference with prenylation impairs their localization to the cell membrane and their function, leading to the disruption of downstream signaling cascades that govern cell survival, proliferation, and cytoskeletal organization. The accumulation of isopentenyl diphosphate (IPP), a substrate of FPPS, can also be converted to the pro-apoptotic molecule ApppI, further contributing to cellular stress and apoptosis.[1]
Q3: Can the cytotoxic effects of this compound be reversed?
Unlike some other bisphosphonates, the cytotoxic effects of this compound are generally not rescued by the addition of farnesol (FOH) or geranylgeraniol (GGOH).[1][2] This is because this compound targets both FPPS and GGPPS, effectively shutting down two critical branches of the mevalonate pathway.[1][2]
Q4: What are the key differences between this compound and other bisphosphonates like zoledronate?
This compound is a more potent inhibitor of tumor cell growth in vitro compared to conventional bisphosphonates like zoledronate.[1][2] While zoledronate primarily inhibits FPPS, this compound is a dual inhibitor of both FPPS and GGPPS.[1][2] Additionally, this compound is more lipophilic, which may affect its cellular uptake and tissue distribution.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable cytotoxic effect of this compound | Cell line may be less dependent on the mevalonate pathway for survival. | Screen different cell lines to find a sensitive model. Perform a literature search for cell lines known to be sensitive to prenylation inhibitors. |
| Incorrect dosage or concentration of this compound used. | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Refer to published data for typical concentration ranges. | |
| Degradation of this compound in the experimental medium. | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature and protect from light. | |
| High variability in experimental results | Inconsistent cell seeding density. | Ensure a uniform cell number is seeded in each well or flask. Use a cell counter for accurate cell quantification. |
| Fluctuation in incubation conditions (temperature, CO2). | Regularly calibrate and monitor your incubator to maintain stable conditions. | |
| Cell line contamination (e.g., mycoplasma). | Regularly test your cell lines for mycoplasma contamination. | |
| Unexpected off-target effects | This compound may have other cellular targets besides FPPS and GGPPS. | Consult the literature for any known off-target effects. Consider using a secondary, structurally different FPPS/GGPPS inhibitor to confirm that the observed phenotype is due to on-target inhibition. |
| Cellular stress response is activating alternative survival pathways. | Perform a pathway analysis (e.g., Western blot for key signaling proteins) to investigate the activation of compensatory pathways. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound and Zoledronate
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | MCF-7 (breast cancer) | Cell Growth Inhibition | ~100-200 nM | [1][2] |
| This compound | NCI-H460 (non-small cell lung cancer) | Cell Growth Inhibition | ~100-200 nM | [1][2] |
| This compound | SF-268 (glioblastoma) | Cell Growth Inhibition | ~100-200 nM | [1][2] |
| Zoledronate | Various Tumor Cell Lines | Cell Growth Inhibition | ~15 µM | [1][2] |
| This compound | Mouse Fetal Metatarsals | 45Ca2+ Release Inhibition | 2.9 µM | [1] |
| Zoledronate | Mouse Fetal Metatarsals | 45Ca2+ Release Inhibition | ~100 nM | [1] |
Experimental Protocols
Cell Growth Inhibition Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.
Rescue Experiment
-
Co-treatment Setup: Prepare medium containing a fixed concentration of this compound (typically around the IC50 value) with or without the addition of farnesol (FOH) or geranylgeraniol (GGOH) at a concentration of approximately 10-20 µM.
-
Experimental Procedure: Follow the same steps as the Cell Growth Inhibition Assay, treating the cells with the prepared co-treatment media.
-
Data Analysis: Compare the cell viability in the this compound-only treated group with the groups co-treated with FOH or GGOH to determine if the cytotoxic effects are rescued.
Visualizations
References
Optimizing Bph-715 treatment duration for maximum effect
Technical Support Center: Bph-715
A Note on Nomenclature: The designation "this compound" refers to a specific lipophilic bisphosphonate compound investigated for its potent anti-cancer and anti-parasitic properties. It is important to distinguish "this compound" from "BPH," the common abbreviation for Benign Prostatic Hyperplasia. The information provided here pertains exclusively to the experimental compound this compound and its use in research settings, primarily in oncology.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual inhibitor of farnesyl diphosphate synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS).[1][2] These enzymes are crucial for the biosynthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which serve as lipid attachments for a variety of proteins in a process called prenylation. By inhibiting FPPS and GGPPS, this compound prevents the prenylation of small GTPases such as Ras, Rho, Rac, and Rap.[1][2] This disruption of protein localization and function ultimately impairs cell survival signaling pathways, leading to inhibition of cell growth and invasion.[1]
Q2: How does the lipophilic nature of this compound affect its activity?
A2: The lipophilic characteristics of this compound enhance its ability to cross cell membranes, leading to greater intracellular accumulation and more potent activity compared to conventional, more polar bisphosphonates like zoledronate.[1] This increased bioavailability at the cellular level contributes to its lower IC50 values in tumor cell growth inhibition assays.[1]
Q3: Can the effects of this compound be reversed or "rescued" in cell culture experiments?
A3: No, the inhibitory effects of this compound on cell growth are generally not reversible by the addition of downstream metabolites like farnesol (FOH) or geranylgeraniol (GGOH).[1][2] This is because this compound targets both FPPS and GGPPS. In contrast, inhibitors that are more specific to one of these enzymes may have their effects partially or fully rescued by the addition of the corresponding metabolite.[1][2]
Q4: What are the key differences in activity between this compound and zoledronate?
A4: this compound demonstrates significantly more potent inhibition of tumor cell growth in vitro, with IC50 values in the nanomolar range compared to the micromolar range for zoledronate.[1] In vivo, this compound has also shown a more pronounced reduction in tumor volume in mouse xenograft models.[1] Conversely, zoledronate is a more potent inhibitor of bone resorption due to its higher affinity for bone mineral.[1]
Troubleshooting Guides
Issue 1: Higher than expected IC50 values in cell viability assays.
-
Possible Cause 1: Suboptimal treatment duration.
-
Solution: The effects of inhibiting protein prenylation are not instantaneous. Ensure a sufficient treatment duration, typically 48-72 hours, to allow for the depletion of prenylated proteins and the manifestation of downstream effects on cell viability. A time-course experiment (see Experimental Protocols) is recommended to determine the optimal endpoint for your specific cell line.
-
-
Possible Cause 2: Serum components in culture media.
-
Solution: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of lipophilic compounds. Consider reducing the serum concentration or using charcoal-stripped serum to minimize potential interference. However, ensure that the reduced serum conditions do not adversely affect the viability of your control cells.
-
-
Possible Cause 3: Cell line resistance.
-
Solution: Different cell lines exhibit varying sensitivities to this compound. Confirm the expression and activity of FPPS and GGPPS in your cell line of interest. Cell lines with upregulated mevalonate pathway activity may require higher concentrations of this compound for effective inhibition.
-
Issue 2: Inconsistent results in in vivo studies.
-
Possible Cause 1: Poor bioavailability or off-target tissue accumulation.
-
Solution: While this compound's lipophilicity enhances cellular uptake in vitro, it may lead to accumulation in other tissues in vivo, reducing the concentration available at the tumor site.[1] Ensure the vehicle used for injection is appropriate for solubilizing this compound and consider optimizing the dosing regimen (dose and frequency) to maintain therapeutic concentrations at the tumor.
-
-
Possible Cause 2: Animal model variability.
-
Solution: The genetic background and health status of the animals can influence tumor growth and drug metabolism. Use a sufficient number of animals per group to ensure statistical power and randomize animals into treatment groups. Monitor for any adverse effects, such as weight loss, which was not observed in some studies with this compound.[1]
-
Quantitative Data Summary
Table 1: In Vitro Cell Growth Inhibition (IC50)
| Cell Line | Cancer Type | This compound IC50 (nM) | Zoledronate IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | ~100-200 | ~15 |
| MDA-MB-231 | Breast Adenocarcinoma | ~100-200 | ~15 |
| PC-3 | Prostate Adenocarcinoma | ~100-200 | ~15 |
Data compiled from Zhang et al., 2009.[1]
Table 2: In Vivo Tumor Growth Inhibition
| Treatment Group | Tumor Volume Reduction vs. Control | Statistical Significance (p-value) |
| Zoledronate | Significant (p < 0.01) | - |
| This compound | More pronounced than Zoledronate | p = 0.032 (vs. Zoledronate) |
Data from a mouse xenograft model using SK-ES-1 sarcoma cells, as reported in Zhang et al., 2009.[1]
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration using a Time-Course Cell Viability Assay
This protocol outlines a method to determine the minimum time required for this compound to exert its maximal effect on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not result in over-confluence in the untreated control wells by the final time point (e.g., 96 hours).
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a working solution at a concentration known to be effective (e.g., 5-10 times the expected IC50, such as 1 µM).
-
Treatment: Once cells have adhered (typically 12-24 hours post-seeding), replace the medium with fresh medium containing this compound. Include vehicle-only control wells.
-
Time Points: At designated time points (e.g., 24, 48, 72, and 96 hours), assess cell viability using a suitable assay (e.g., MTT or a commercial ATP-based assay like CellTiter-Glo®).
-
Data Analysis: For each time point, normalize the viability of treated cells to the vehicle-treated controls. Plot cell viability (%) against time (hours). The optimal treatment duration is the point at which the viability of treated cells plateaus.
Protocol 2: Matrigel Invasion Assay
This protocol is adapted from methodologies used to assess the effect of this compound on the invasive potential of cancer cells.[2]
-
Chamber Preparation: Rehydrate Matrigel-coated invasion chambers (e.g., Corning® BioCoat™) with serum-free medium for 2 hours at 37°C.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend the cells in serum-free medium.
-
Seeding: Remove the rehydration medium from the upper chambers and seed the cell suspension (e.g., 2.5 x 10^4 cells) into the upper chamber.
-
Treatment: Add this compound at various concentrations (e.g., 0 µM, 100 nM, 500 nM, 1 µM) to both the upper and lower chambers to ensure a constant concentration gradient is not the primary driver of invasion.
-
Invasion Stimulus: Fill the lower chambers with medium containing a chemoattractant, such as 10% FBS.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator.
-
Quantification: After incubation, remove the non-invading cells from the top of the membrane with a cotton swab. Fix and stain the invading cells on the underside of the membrane (e.g., with crystal violet). Elute the stain and measure the absorbance, or count the number of invading cells under a microscope.
Visualizations
Caption: this compound inhibits FPPS and GGPPS, blocking protein prenylation and downstream signaling.
Caption: Experimental workflow for optimizing this compound treatment duration and effect.
References
Validation & Comparative
Bph-715 and Other Lipophilic Bisphosphonates: A Comparative Guide for Researchers
In the landscape of cancer and bone biology research, the development of novel therapeutic agents is a constant pursuit. Among these, lipophilic bisphosphonates have emerged as a promising class of compounds, demonstrating enhanced efficacy over their more polar predecessors. This guide provides a detailed comparison of Bph-715, a notable lipophilic bisphosphonate, with other conventional and lipophilic bisphosphonates, supported by experimental data to inform researchers, scientists, and drug development professionals.
Introduction to Lipophilic Bisphosphonates
Bisphosphonates are traditionally utilized for the treatment of bone disorders such as osteoporosis and Paget's disease due to their high affinity for bone mineral and their ability to inhibit osteoclast-mediated bone resorption.[1][2][3][4] However, their high polarity limits their bioavailability and cellular uptake in tissues other than bone.[5] To overcome this limitation, a new generation of lipophilic bisphosphonates has been designed. These compounds exhibit reduced polarity, leading to improved cellular penetration and a broader range of potential therapeutic applications, particularly in oncology.[1][5]
This compound is a cationic lipophilic bisphosphonate that has demonstrated significantly greater potency in inhibiting tumor cell growth compared to conventional bisphosphonates.[6][7] This enhanced activity is attributed to its dual-targeting mechanism and increased cellular uptake.[6]
Mechanism of Action: A Dual Inhibition Strategy
Conventional nitrogen-containing bisphosphonates, such as zoledronate and pamidronate, primarily function by inhibiting farnesyl diphosphate synthase (FPPS) within the mevalonate pathway.[1][6][7] This inhibition disrupts the synthesis of essential isoprenoid lipids, leading to impaired post-translational modification (prenylation) of small GTPases like Ras, Rho, and Rac, which are crucial for various cellular functions, including cell survival and signaling.[6][7]
Lipophilic bisphosphonates, including this compound, exhibit a broader mechanism of action by inhibiting not only FPPS but also geranylgeranyl diphosphate synthase (GGPPS), another key enzyme in the mevalonate pathway.[1][6] This dual inhibition leads to a more comprehensive blockade of protein prenylation, resulting in enhanced anti-tumor effects.[6] The inhibition of FPPS also leads to an accumulation of its substrate, isopentenyl diphosphate (IPP), which can be converted to a pro-apoptotic ATP analog, further contributing to the cytotoxic effects of these compounds.[6]
References
- 1. Discovery and development of bisphosphonates - Wikipedia [en.wikipedia.org]
- 2. Differences between the bisphosphonates for the prevention and treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. dovepress.com [dovepress.com]
- 5. salk.edu [salk.edu]
- 6. Lipophilic Bisphosphonates as Dual Farnesyl/Geranylgeranyl Diphosphate Synthase Inhibitors: An X-ray and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. feh.scs.illinois.edu [feh.scs.illinois.edu]
Validating Bph-715 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bph-715 with other inhibitors of the mevalonate pathway, focusing on the validation of its target engagement in a cellular context. This compound is a lipophilic bisphosphonate that has been identified as a potent dual inhibitor of both Farnesyl Diphosphate Synthase (FPPS) and Geranylgeranyl Diphosphate Synthase (GGPPS).[1][2] Understanding and confirming the direct interaction of this compound with its intracellular targets is crucial for its development as a potential therapeutic agent. This document outlines key experimental approaches to validate this engagement and compares its performance with selective inhibitors.
The Mevalonate Pathway and the Role of FPPS and GGPPS
The mevalonate pathway is a critical metabolic route that produces isoprenoid precursors, essential for the synthesis of cholesterol and for the post-translational modification of small GTPases. Farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP) are key isoprenoids synthesized by FPPS and GGPPS, respectively. These molecules are utilized by farnesyltransferase (FT) and geranylgeranyltransferases (GGT) to prenylate proteins such as Ras, Rho, and Rab. Prenylation is vital for the proper membrane localization and function of these signaling proteins, which are involved in cell growth, differentiation, and survival. Inhibition of FPPS and GGPPS disrupts these processes, making them attractive targets for cancer therapy.
References
Cross-validation of Bph-715 Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Bph-715, a lipophilic bisphosphonate, across various cancer cell lines. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation: Comparative Efficacy of this compound
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, significantly outperforming conventional bisphosphonates like zoledronate. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound in different cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Adenocarcinoma | ~100-200 | [1][2] |
| NCI-H460 | Non-Small Cell Lung Cancer | ~100-200 | [1][2] |
| SF-268 | Glioblastoma | ~100-200 | [1][2] |
| Zoledronate (for comparison) | ~15,000 | [1][2] | |
| Pamidronate (for comparison) | ~140,000 | [1][2] |
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines.
In addition to its anti-proliferative effects, this compound has been shown to be a potent inhibitor of cancer cell invasion. In a Matrigel invasion assay using the highly invasive MDA-MB-231 human breast adenocarcinoma cell line, this compound was found to be more inhibitory than zoledronate.[1] While specific quantitative data from this study is not available, the results indicate a significant effect on the metastatic potential of these cells.
Mechanism of Action: Dual Inhibition of the Mevalonate Pathway
This compound exerts its anti-cancer effects through the dual inhibition of two key enzymes in the mevalonate pathway: Farnesyl Diphosphate Synthase (FPPS) and Geranylgeranyl Diphosphate Synthase (GGPPS).[1][2] This dual inhibition leads to a significant reduction in the cellular pools of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoid lipids are essential for the post-translational modification process known as prenylation, which is crucial for the proper function and subcellular localization of many proteins involved in cell survival and proliferation, such as small GTPases of the Ras, Rho, and Rac families.[1][2] The disruption of protein prenylation ultimately leads to the induction of apoptosis and inhibition of tumor cell growth.
Caption: this compound inhibits FPPS and GGPPS in the mevalonate pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, NCI-H460, SF-268)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Matrigel Invasion Assay
This assay is used to evaluate the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Serum-free culture medium
-
Complete culture medium (with FBS as a chemoattractant)
-
This compound
-
Matrigel-coated transwell inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Methanol (for fixation)
-
Staining solution (e.g., Crystal Violet or Giemsa)
-
Microscope
Procedure:
-
Rehydrate the Matrigel-coated inserts with serum-free medium.
-
Seed cancer cells in the upper chamber of the transwell inserts in serum-free medium containing different concentrations of this compound (and a vehicle control).
-
Add complete medium with FBS to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours to allow for cell invasion.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the invading cells with a suitable staining solution.
-
Count the number of stained cells in several microscopic fields to quantify cell invasion.
Western Blot for Protein Prenylation
This protocol is used to assess the effect of this compound on the prenylation of target proteins, such as Rap1A. Unprenylated proteins migrate slower on an SDS-PAGE gel than their prenylated counterparts.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-Rap1A antibody, such as sc-1482 from Santa Cruz Biotechnology)[3]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the protein of interest (e.g., Rap1A).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Analyze the bands corresponding to the prenylated and unprenylated forms of the protein.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for evaluating the effects of this compound and the logical relationship between its mechanism of action and its cellular effects.
Caption: Workflow for assessing this compound's in vitro effects.
Caption: Logical flow from this compound's mechanism to its effects.
References
A Head-to-Head Comparison of Bph-715 and GGTI-298 in the Inhibition of Protein Geranylgeranylation
For researchers, scientists, and drug development professionals, understanding the nuances of geranylgeranylation inhibitors is critical for advancing therapeutic strategies targeting diseases driven by aberrant protein prenylation, such as cancer. This guide provides a comprehensive comparison of two prominent inhibitors, Bph-715 and GGTI-298, detailing their distinct mechanisms of action, inhibitory potencies, and the experimental frameworks used to evaluate their efficacy.
Geranylgeranylation is a crucial post-translational modification where a 20-carbon isoprenoid lipid, geranylgeranyl pyrophosphate (GGPP), is attached to C-terminal cysteine residues of specific proteins, most notably small GTPases like Rho, Rac, and Rap. This modification is essential for the proper subcellular localization and function of these proteins, which are key regulators of cellular signaling pathways governing proliferation, survival, and motility. Dysregulation of geranylgeranylation is implicated in various pathologies, making its inhibition a compelling therapeutic target.
This compound and GGTI-298 are two widely studied inhibitors that disrupt protein geranylgeranylation, albeit through fundamentally different mechanisms. This guide will dissect these differences, present available quantitative data, and provide detailed experimental protocols to aid researchers in their own investigations.
Mechanism of Action: A Tale of Two Targets
The primary distinction between this compound and GGTI-298 lies in their molecular targets within the geranylgeranylation pathway. GGTI-298 is a direct inhibitor of the enzyme responsible for the final step of protein geranylgeranylation, while this compound targets the upstream synthesis of the geranylgeranyl lipid itself.
GGTI-298: Targeting the Transferase
GGTI-298 is a peptidomimetic compound that acts as a competitive inhibitor of Geranylgeranyltransferase I (GGTase-I).[1][2] GGTase-I is the enzyme that catalyzes the covalent attachment of GGPP to the cysteine residue within the C-terminal "CAAX" motif of substrate proteins. By binding to GGTase-I, GGTI-298 directly prevents the geranylgeranylation of target proteins like Rap1A and RhoA.[2] This leads to the accumulation of these proteins in the cytosol, rendering them inactive.
This compound: Inhibiting the Synthase
In contrast, this compound is a lipophilic bisphosphonate that functions as a dual inhibitor of Farnesyl Diphosphate Synthase (FPPS) and Geranylgeranyl Diphosphate Synthase (GGPPS).[3][4] These enzymes are upstream in the mevalonate pathway and are responsible for synthesizing farnesyl pyrophosphate (FPP) and GGPP, respectively. By inhibiting both FPPS and GGPPS, this compound depletes the cellular pool of GGPP, the essential lipid substrate for GGTase-I.[3][4] This indirect mechanism also results in the failure of protein geranylgeranylation.
The following diagram illustrates the distinct points of inhibition for this compound and GGTI-298 in the geranylgeranylation pathway.
Caption: Mechanisms of this compound and GGTI-298.
Quantitative Comparison of Inhibitory Potency
| Inhibitor | Target | Assay Type | System | IC50/Ki | Reference |
| This compound | GGPPS | Enzymatic | Human recombinant | 280 nM (IC50) | [5] |
| FPPS | Enzymatic | Human | 100 nM (IC50) | [5] | |
| Cell Growth | Cellular | MCF-7, NCI-H460, SF-268 | ~100-200 nM | [3][4] | |
| GGTI-298 | GGTase-I | Cellular (Rap1A processing) | In vivo | 3 µM (IC50) | Not in search results |
| GGTase-I | Cellular (Osteoclast formation) | Murine bone marrow | >10 µM | [6] | |
| Cell Growth | Cellular | A549 lung adenocarcinoma | Growth inhibition observed, specific IC50 not provided | [7] |
Key Observations:
-
This compound demonstrates potent inhibition of its target enzymes (FPPS and GGPPS) in the nanomolar range in enzymatic assays.[5] This translates to potent inhibition of tumor cell growth, also in the low nanomolar range.[3][4]
-
GGTI-298 shows effective inhibition of geranylgeranylated protein processing in cellular assays, with IC50 values in the low micromolar range.
-
While a direct comparison is not available, the existing data suggests that this compound exhibits higher potency in cell growth inhibition assays, likely due to its dual targeting of both FPPS and GGPPS, leading to a more profound depletion of isoprenoid precursors.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Experimental Protocol 1: In Vitro GGPPS Activity Assay
This protocol is adapted from methods described for measuring the activity of short-chain prenyltransferases.[8][9][10]
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of GGPPS.
Materials:
-
Recombinant human GGPPS
-
Farnesyl pyrophosphate (FPP)
-
Isopentenyl pyrophosphate (IPP), radiolabeled (e.g., [1-14C]IPP) or unlabeled
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT
-
This compound dissolved in an appropriate solvent (e.g., DMSO)
-
Scintillation cocktail and scintillation counter (for radiolabeled assay)
-
HPLC system with a suitable column (for non-radiolabeled assay)
Procedure:
-
Prepare a reaction mixture containing assay buffer, a known concentration of recombinant GGPPS, and varying concentrations of this compound (or vehicle control).
-
Pre-incubate the mixture at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrates, FPP and IPP (one of which is radiolabeled if using the radiometric method).
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold methanol or another suitable quenching agent.
-
For radiometric assay:
-
Extract the reaction products (geranylgeranyl pyrophosphate) using an organic solvent (e.g., butanol).
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
-
For non-radiometric assay:
-
Analyze the reaction mixture by HPLC to separate and quantify the product (GGPP).
-
-
Calculate the percentage of GGPPS inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. Selective inhibition of type-I geranylgeranyltransferase in vitro and in whole cells by CAAL peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of cancer cell invasion by a geranylgeranyltransferase-I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipophilic Bisphosphonates as Dual Farnesyl/Geranylgeranyl Diphosphate Synthase Inhibitors: An X-ray and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. academic.oup.com [academic.oup.com]
- 7. GGTI-298 induces G0-G1 block and apoptosis whereas FTI-277 causes G2-M enrichment in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchers.mq.edu.au [researchers.mq.edu.au]
- 10. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Dual Threat: Bph-715's Superior Inhibition of FPPS and GGPPS Pathways in Cancer Therapy
A Comparative Analysis of Bph-715, a potent dual inhibitor, against selective and single-pathway agents in preclinical models.
In the landscape of cancer therapeutics, targeting the mevalonate pathway, crucial for the synthesis of isoprenoids essential for tumor cell survival and proliferation, has emerged as a promising strategy. A key player in this field is this compound, a lipophilic bisphosphonate demonstrating a potent dual inhibitory effect on two critical enzymes in this pathway: Farnesyl Diphosphate Synthase (FPPS) and Geranylgeranyl Diphosphate Synthase (GGPPS). This guide provides a comprehensive comparison of this compound with other bisphosphonates, supported by experimental data, to validate its dual inhibitory action and superior anti-proliferative activity.
Quantitative Comparison of Inhibitory Potency
The efficacy of this compound and its counterparts has been quantified through rigorous enzymatic and cell-based assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) against purified enzymes and in various tumor cell lines, highlighting the superior and dual nature of this compound's inhibitory action.
Table 1: Enzymatic Inhibition IC50 Values
| Compound | Target Enzyme | IC50 (nM) |
| This compound | Human FPPS | 100 [1] |
| Human GGPPS | 280 [1] | |
| Zoledronate | Human FPPS | 3 - 20[2][3] |
| Human GGPPS | ~100,000[4] | |
| BPH-675 | Human GGPPS | Not explicitly found, but is a selective GGPPS inhibitor. |
Table 2: Tumor Cell Growth Inhibition IC50 Values
| Compound | Cell Line | IC50 |
| This compound | MCF-7 (Breast), NCI-H460 (Lung), SF-268 (Glioblastoma) | ~100 - 200 nM [5][6] |
| Zoledronate | MCF-7 | ~15 µM[5][6] |
| BPH-675 | Various tumor cell lines | 5 µM[5][6] |
Experimental Validation of Dual Inhibition
The dual inhibitory mechanism of this compound has been substantiated through a series of key experiments that differentiate its activity from compounds with singular targets.
Cell Growth Inhibition Assays
These assays are fundamental in determining the cytotoxic or cytostatic effects of a compound on cancer cells.
Experimental Protocol:
-
Cell Lines: Human tumor cell lines, including MCF-7 (breast cancer), NCI-H460 (non-small cell lung cancer), and SF-268 (glioblastoma), were utilized.[5][6]
-
Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of this compound, zoledronate, or BPH-675.
-
Incubation: The treated cells were incubated for a period of 72 hours.
-
Viability Assessment: Cell viability was determined using assays such as the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay, which measures the metabolic activity of viable cells. The absorbance, proportional to the number of viable cells, is measured using a microplate reader.
-
Data Analysis: Dose-response curves were generated to calculate the IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%.
Rescue Experiments
To confirm the specific enzymatic targets of this compound, rescue experiments were performed. These experiments aim to reverse the inhibitory effects of the compound by providing downstream products of the targeted enzymes.
Experimental Protocol:
-
Co-treatment: Tumor cells were treated with the respective IC50 concentrations of this compound, zoledronate, or BPH-675.
-
Rescue Agents: Concurrently, cells were co-treated with either farnesol (FOH), a precursor for farnesyl pyrophosphate (FPP), or geranylgeraniol (GGOH), a precursor for geranylgeranyl pyrophosphate (GGPP). A concentration of 20 µM GGOH was used in some experiments.[5][6]
-
Analysis: Cell viability was assessed after the incubation period. A reversal of the growth inhibition by a specific precursor indicates that the compound's primary target is the enzyme responsible for producing that precursor.
Results Summary:
-
This compound: The growth inhibition caused by this compound could not be rescued by the addition of either FOH or GGOH, confirming its dual inhibitory effect on both FPPS and GGPPS.[5][6]
-
Zoledronate: The growth inhibitory effect of zoledronate, a potent FPPS inhibitor, was partially rescued by the addition of GGOH.[5][6] This is because inhibiting FPPS also depletes the substrate pool for GGPPS.
-
BPH-675: The growth inhibition induced by BPH-675, a selective GGPPS inhibitor, was almost fully reversed by the addition of GGOH, but not by FOH.[5][6]
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental logic, the following diagrams were generated using the DOT language.
Conclusion
The experimental data unequivocally supports the dual inhibitory role of this compound against both FPPS and GGPPS. Its significantly lower IC50 values in tumor cell growth inhibition assays compared to selective inhibitors like BPH-675 and the clinically used zoledronate underscore its enhanced anti-cancer potential. The inability of downstream metabolites to rescue the effects of this compound provides strong evidence for its comprehensive blockade of the mevalonate pathway at two critical junctures. This dual-action mechanism positions this compound as a highly promising candidate for further development in cancer therapy, offering a potentially more robust and effective strategy to combat tumor cell proliferation and survival.
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Zoledronic Acid | Ras GTPase Inhibitors: R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipophilic analogs of zoledronate and risedronate inhibit Plasmodium geranylgeranyl diphosphate synthase (GGPPS) and exhibit potent antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipophilic Bisphosphonates as Dual Farnesyl/Geranylgeranyl Diphosphate Synthase Inhibitors: An X-ray and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. feh.scs.illinois.edu [feh.scs.illinois.edu]
A Comparative Analysis of Bph-715 and Risedronate on Bone Resorption
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Bph-715 and risedronate, two bisphosphonate compounds with distinct mechanisms for inhibiting bone resorption. While direct head-to-head comparative studies with extensive quantitative data are limited in the currently available public literature, this document synthesizes existing data to offer a comprehensive overview of their respective profiles.
Executive Summary
Risedronate is a well-established, potent nitrogen-containing bisphosphonate that primarily targets and inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition disrupts essential cellular processes in osteoclasts, leading to their inactivation and apoptosis, thereby reducing bone resorption.
This compound is a more recently developed lipophilic bisphosphonate that acts as a dual inhibitor of both FPPS and geranylgeranyl diphosphate synthase (GGPPS), two consecutive enzymes in the mevalonate pathway. This dual inhibition is proposed to lead to a more comprehensive blockade of protein prenylation, a critical process for the function of small GTPases involved in osteoclast activity and survival.
Mechanism of Action
Both risedronate and this compound exert their anti-resorptive effects by targeting the mevalonate pathway within osteoclasts. However, their specific enzymatic targets differ, leading to potentially distinct downstream cellular consequences.
Risedronate: As a potent nitrogen-containing bisphosphonate, risedronate's primary mechanism of action is the inhibition of FPPS.[1][2] This enzyme is crucial for the production of farnesyl pyrophosphate (FPP) and its downstream product, geranylgeranyl pyrophosphate (GGPP).[3] These isoprenoid lipids are essential for the prenylation of small GTP-binding proteins such as Ras, Rho, and Rac.[1][4] The disruption of this process impairs crucial osteoclast functions, including cytoskeletal arrangement, ruffled border formation, and vesicular trafficking, ultimately leading to osteoclast apoptosis.[1]
This compound: this compound is characterized as a dual inhibitor, targeting both FPPS and GGPPS.[4][5] By inhibiting both enzymes, this compound is expected to cause a more profound and immediate depletion of GGPP. The geranylgeranylation of proteins, particularly Rho and Rab GTPases, is considered critical for osteoclast function and survival.[3] Therefore, the dual inhibition by this compound may lead to a more potent or rapid induction of osteoclast dysfunction and apoptosis compared to single-target FPPS inhibitors.[4]
Quantitative Data Presentation
Table 1: In Vitro Inhibition of Bone Resorption
| Compound | Assay | Target Organism/Cell Line | IC50 | Citation |
| This compound | 45Ca2+ release from fetal mouse metatarsals | Mouse | 2.9 µM | [4] |
| Zoledronate (for comparison) | 45Ca2+ release from fetal mouse metatarsals | Mouse | ~100 nM | [4] |
Note: In this specific bone resorption assay, zoledronate, another potent nitrogen-containing bisphosphonate, was found to be more potent than this compound.
Table 2: Effects of Risedronate on Osteoclastogenesis and Bone Turnover Markers
| Parameter | Assay/Model | Effect | Citation |
| Osteoclast Differentiation | RANKL-mediated differentiation of bone marrow macrophages | Dose-dependent inhibition | |
| c-Fos and NFATc1 Expression | RANKL-stimulated bone marrow macrophages | Significant inhibition | |
| Bone Resorption Marker (Urine NTx) | Postmenopausal women with osteoporosis (vs. Alendronate) | -32% reduction at 3 months | [6] |
| Bone Formation Marker (BSAP) | Postmenopausal women with osteoporosis (vs. Alendronate) | Significant reduction over 12 months | [6] |
| Bone Mineral Density (Lumbar Spine) | Postmenopausal women with osteoporosis (vs. Alendronate) | +2.8% increase at 12 months | [6] |
Experimental Protocols
Detailed experimental protocols for key assays used to evaluate the effects of bisphosphonates on bone resorption are provided below. These generalized protocols can be adapted for a direct comparative study of this compound and risedronate.
Osteoclast Differentiation Assay
This assay is used to determine the effect of the compounds on the formation of mature osteoclasts from precursor cells.
1. Cell Seeding:
- Bone marrow cells are harvested from the femurs and tibias of mice and cultured in α-MEM containing 10% FBS and M-CSF (Macrophage Colony-Stimulating Factor) for 2-3 days to generate bone marrow-derived macrophages (BMMs).
- BMMs are then seeded in 96-well plates at a density of 1 x 104 cells/well.
2. Induction of Osteoclastogenesis:
- Cells are cultured in the presence of M-CSF (e.g., 30 ng/mL) and RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand) (e.g., 50 ng/mL) to induce osteoclast differentiation.
- Various concentrations of this compound or risedronate are added to the culture medium. A vehicle control (e.g., DMSO or PBS) is also included.
3. Cell Culture and Staining:
- The culture medium with the respective treatments is replaced every 2-3 days.
- After 5-7 days of culture, when multinucleated osteoclasts are visible in the control wells, the cells are fixed.
- Cells are then stained for Tartrate-Resistant Acid Phosphatase (TRAP), a characteristic enzyme of osteoclasts.
4. Quantification:
- TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted in each well using a light microscope.
- The number of osteoclasts in the treated wells is compared to the vehicle control to determine the inhibitory effect of the compounds.
In Vitro Bone Resorption (Pit) Assay
This assay measures the functional ability of mature osteoclasts to resorb bone or a bone-mimicking substrate.
1. Substrate Preparation:
- 96-well plates are coated with a thin layer of calcium phosphate or dentin slices are placed in the wells.
2. Osteoclast Seeding:
- BMMs are cultured with M-CSF and RANKL on the prepared substrates to generate mature osteoclasts, as described in the osteoclast differentiation assay.
- Alternatively, mature osteoclasts can be generated separately and then seeded onto the substrates.
3. Treatment Application:
- Once mature osteoclasts are formed and adhered to the substrate, the medium is replaced with fresh medium containing various concentrations of this compound or risedronate.
4. Resorption Period:
- The cells are cultured for an additional 48-72 hours to allow for bone resorption.
5. Visualization and Quantification:
- At the end of the culture period, the cells are removed from the substrate (e.g., using sonication or bleach).
- The resorption pits are visualized by staining (e.g., with Coomassie blue or von Kossa stain) and imaged using a microscope.
- The total area of resorption pits in each well is quantified using image analysis software (e.g., ImageJ). The resorbed area in treated wells is compared to the vehicle control.
Visualization of Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in osteoclast function and how this compound and risedronate are understood to interfere with these processes.
Figure 1. Simplified RANKL-RANK signaling pathway leading to osteoclast differentiation and activation.
References
- 1. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effects of teriparatide and risedronate in glucocorticoid-induced osteoporosis in men: 18-month results of the EuroGIOPs trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geranylgeranyl diphosphate synthase inhibition impairs osteoclast differentiation, morphology, and resorptive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipophilic Bisphosphonates as Dual Farnesyl/Geranylgeranyl Diphosphate Synthase Inhibitors: An X-ray and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 6. Comparison of change in bone resorption and bone mineral density with once-weekly alendronate and daily risedronate: a randomised, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Published Bph-715 Studies: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bph-715's performance with the established bisphosphonate, zoledronate, based on published experimental data. This compound is a lipophilic bisphosphonate that has demonstrated potent anti-tumor and anti-parasitic activities. Unlike traditional nitrogen-containing bisphosphonates that primarily target bone, this compound's lipophilicity may allow for broader tissue distribution and different therapeutic applications.
Mechanism of Action: Dual Inhibition of FPPS and GGPPS
This compound functions as a dual inhibitor of two key enzymes in the mevalonate pathway: Farnesyl Diphosphate Synthase (FPPS) and Geranylgeranyl Diphosphate Synthase (GGPPS).[1][2] This dual inhibition disrupts the synthesis of essential isoprenoids, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are vital for cell signaling, survival, and proliferation. By inhibiting both FPPS and GGPPS, this compound effectively cuts off the supply of both FPP and GGPP, leading to a more comprehensive blockade of protein prenylation compared to drugs that primarily inhibit only one of the enzymes.[1][2]
In contrast, while zoledronate is also a potent FPPS inhibitor, its inhibitory effect on GGPPS is less pronounced.[1][2] The dual inhibitory action of this compound may contribute to its enhanced potency in certain cancer cell lines and its broader spectrum of activity.
Signaling Pathway of this compound and Zoledronate
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of Bph-715
Researchers and laboratory professionals handling Bph-715 must adhere to stringent disposal protocols to ensure safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance from related bisphosphonate compounds, such as zoledronic acid and alendronate sodium, provides a framework for its proper disposal. All chemical waste must be managed in accordance with local, state, and federal regulations.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to shield from splashes.
-
Lab Coat: To protect clothing and skin from contamination.
Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office. Keep it in its original container if possible, or a clearly labeled, compatible container.
-
Labeling: The waste container must be clearly labeled with the chemical name ("this compound waste"), concentration (if in solution), and any associated hazards.
-
Containment: Ensure the waste container is securely sealed to prevent leaks or spills.
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is away from incompatible materials. This area should be clearly marked and have secondary containment.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Inform them of the nature of the waste.
-
Documentation: Maintain a record of the amount of this compound waste generated and the date of disposal, following your institution's guidelines.
Summary of Safety and Disposal Information for Related Bisphosphonates
The following table summarizes key data from the Safety Data Sheets of Zoledronic Acid and Alendronate Sodium, which can be used as a reference for handling this compound.
| Parameter | Zoledronic Acid | Alendronate Sodium |
| Primary Route of Exposure | Inhalation, skin contact, eye contact, ingestion | Ingestion, inhalation, skin contact, eye contact |
| Personal Protective Equipment | Protective gloves, eye protection, face protection[1][2] | Protective gloves, protective clothing, eye protection, face protection[3][4] |
| Handling Precautions | Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area.[1][2] | Avoid contact with skin, eyes, and personal clothing. Wash hands thoroughly after handling.[5] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant in accordance with national and local regulations.[1][2] | Dispose of contents/container to an approved waste disposal plant.[3][5] |
| Spill Cleanup | Take up dry. Dispose of properly. Clean up affected area. Avoid generation of dusts. | Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container.[5] |
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
